m-PEG17-Hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C36H74N2O18 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C36H74N2O18/c1-40-4-5-42-8-9-44-12-13-46-16-17-48-20-21-50-24-25-52-28-29-54-32-33-56-35-34-55-31-30-53-27-26-51-23-22-49-19-18-47-15-14-45-11-10-43-7-6-41-3-2-36(39)38-37/h2-35,37H2,1H3,(H,38,39) |
InChI Key |
MLZARLBEZDIEJU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of m-PEG17-Hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative kinetics, and experimental protocols for the use of m-PEG17-Hydrazide in bioconjugation. This information is intended to empower researchers in the fields of drug development, protein engineering, and diagnostics to effectively utilize this versatile PEGylation reagent.
Core Mechanism: Hydrazone Bond Formation
The fundamental principle behind the utility of this compound in bioconjugation lies in the chemoselective reaction between its terminal hydrazide moiety (-CONHNH2) and a carbonyl group (an aldehyde or a ketone) on a target biomolecule. This reaction, known as a hydrazone ligation, results in the formation of a stable hydrazone bond, covalently linking the polyethylene glycol (PEG) chain to the biomolecule.
The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydrazide on the electrophilic carbonyl carbon, followed by dehydration to form the final C=N double bond of the hydrazone linkage. This ligation is highly specific for aldehydes and ketones, making it an invaluable tool for site-specific modification of proteins, antibodies, and other biomolecules, as these functional groups can be selectively introduced under mild conditions.
Figure 1: Reaction mechanism of hydrazone bond formation.
Quantitative Data on Hydrazone Ligation
The efficiency and rate of hydrazone bond formation are influenced by several factors, most notably pH and the presence of a catalyst. The reaction is typically fastest at a slightly acidic pH (around 4.5-6.0). Aniline is a commonly used nucleophilic catalyst that can significantly accelerate the reaction rate, even at neutral pH.[1][2][3]
The following tables summarize key quantitative data for hydrazone ligation reactions, providing a basis for experimental design and optimization.
| Reactants | pH | Catalyst (Aniline) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 5.7 | None | 0.0031 ± 0.0001 | [1] |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 5.7 | 10 mM | 0.21 ± 0.01 | [1] |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 4.5 | None | 0.030 ± 0.002 | |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 4.5 | 10 mM | 0.49 ± 0.02 | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | None | 3.0 ± 0.3 | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | 10 mM | 190 ± 10 | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | 100 mM | 2000 ± 100 |
Table 1: Reaction Rate Constants for Hydrazone Formation
The stability of the resulting hydrazone bond is crucial for the application of the bioconjugate. While generally stable, the hydrazone bond is reversible and can undergo hydrolysis, particularly at acidic pH. The equilibrium constant (Keq) provides a measure of the bond's stability.
| Reactants | pH | Catalyst (Aniline) | Equilibrium Constant (Keq) (M⁻¹) | Reference |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | None | (0.88 ± 0.04) x 10⁶ | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | 10 mM | (0.23 ± 0.02) x 10⁶ | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | 100 mM | (0.40 ± 0.02) x 10⁶ |
Table 2: Equilibrium Constants for Hydrazone Formation
Experimental Protocols
A common application of this compound is the site-specific PEGylation of antibodies. This is typically achieved by first generating aldehyde groups on the carbohydrate moieties of the antibody's Fc region through mild periodate oxidation. The resulting aldehyde-functionalized antibody is then reacted with the PEG-hydrazide.
Figure 2: General workflow for antibody PEGylation.
Protocol: Generation of Aldehyde Groups on an Antibody by Periodate Oxidation
This protocol describes the mild oxidation of the carbohydrate moieties in the Fc region of an IgG antibody to generate reactive aldehyde groups.
Materials:
-
Monoclonal antibody (IgG)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium periodate (NaIO₄) solution (freshly prepared in Oxidation Buffer)
-
Quenching Solution: 15-20 mM Glycerol or Ethylene Glycol in PBS
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.4
Procedure:
-
Buffer Exchange: Prepare the antibody at a concentration of 1-10 mg/mL in Oxidation Buffer.
-
Oxidation: Add the freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 15-20 mM.
-
Incubate for 10-15 minutes at room temperature.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer to remove excess periodate and quenching agent.
Protocol: Conjugation of this compound to an Aldehyde-Functionalized Antibody
This protocol details the reaction between the aldehyde-containing antibody and this compound.
Materials:
-
Oxidized antibody in Conjugation Buffer (from Protocol 3.1)
-
This compound
-
Aniline solution (optional catalyst, freshly prepared in Conjugation Buffer)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation: Dissolve this compound in Conjugation Buffer.
-
Conjugation Reaction:
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.
-
(Optional) If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting PEGylated antibody conjugate using an SEC system to remove unreacted this compound and other small molecules.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR). An antigen-binding assay (e.g., ELISA) should be performed to confirm that the antibody retains its biological activity.
Conclusion
This compound is a powerful tool for the site-specific PEGylation of biomolecules. The hydrazone ligation chemistry offers high selectivity for carbonyl groups, allowing for controlled conjugation under mild reaction conditions. By understanding the underlying mechanism and the quantitative aspects of the reaction kinetics and bond stability, researchers can effectively design and optimize bioconjugation strategies for a wide range of applications in research and therapeutic development. The provided protocols offer a practical starting point for the successful implementation of this versatile technology.
References
An In-depth Technical Guide to Methoxy-PEG17-Hydrazide: Properties and Applications
A Core Asset for Bioconjugation and Drug Delivery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Methoxy-PEG17-Hydrazide. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structure, reactivity, and its pivotal role in modern biopharmaceutical research. Detailed methodologies for protein PEGylation, nanoparticle surface modification, and cell surface engineering are presented, alongside visual representations of relevant biological pathways and experimental workflows.
Introduction
Methoxy-PEG17-Hydrazide is a heterobifunctional polyethylene glycol (PEG) derivative that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a methoxy group at one terminus and a hydrazide group at the other, allows for the covalent attachment of the hydrophilic PEG spacer to various biomolecules and surfaces. The PEG component imparts favorable properties such as increased solubility, reduced immunogenicity, and extended circulation half-life to conjugated molecules.[1] The terminal hydrazide group provides a reactive handle for selective conjugation to carbonyl groups (aldehydes and ketones), which can be naturally present or chemically introduced into biomolecules like glycoproteins.[2] This guide will explore the fundamental chemical characteristics of Methoxy-PEG17-Hydrazide and provide detailed protocols for its application in key experimental settings.
Chemical Properties of Methoxy-PEG17-Hydrazide
The chemical properties of Methoxy-PEG17-Hydrazide are central to its utility in bioconjugation. The "17" in its name denotes the number of ethylene glycol repeating units, which dictates its molecular weight and physical characteristics.
| Property | Value | Reference |
| Chemical Structure | CH₃O-(CH₂CH₂O)₁₇-C(O)NHNH₂ | |
| Molecular Formula | C₃₇H₇₆N₂O₁₉ | |
| Calculated Molecular Weight | 857.01 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene chloride. Sparingly soluble in alcohols and toluene. Insoluble in ether. | [3] |
| Purity | Typically >95% as determined by NMR and/or GPC | [2] |
| Storage Conditions | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles of solutions. |
Reactivity and Functional Groups
The reactivity of Methoxy-PEG17-Hydrazide is primarily governed by its terminal hydrazide group (-C(O)NHNH₂). This nucleophilic group readily reacts with electrophilic carbonyls, specifically aldehydes and ketones, to form a stable hydrazone bond. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating to sensitive biological molecules.
The hydrazone linkage is relatively stable at neutral pH but can exhibit pH-dependent hydrolysis in acidic environments, a property that can be exploited for controlled drug release in the acidic microenvironment of tumors or within cellular lysosomes.
Experimental Protocols
Protein PEGylation via Glycan Modification
This protocol describes the site-specific PEGylation of a glycoprotein by targeting its carbohydrate moieties.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO₄)
-
Methoxy-PEG17-Hydrazide
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4
-
Quenching Solution: 1 M glycerol
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Oxidation of Glycans:
-
Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at 4°C. This step oxidizes the vicinal diols of the sialic acid residues on the glycans to generate aldehyde groups.
-
Quench the reaction by adding the quenching solution to a final concentration of 20 mM and incubate for 10 minutes at 4°C.
-
Remove excess sodium periodate and quenching agent by dialysis against the reaction buffer or by using a desalting column.
-
-
PEGylation Reaction:
-
To the aldehyde-containing glycoprotein, add a 10- to 50-fold molar excess of Methoxy-PEG17-Hydrazide.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the PEGylated glycoprotein from unreacted PEG-hydrazide and other reagents using dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of PEGylation.
-
Surface Modification of Nanoparticles
This protocol details the functionalization of amine-presenting nanoparticles with Methoxy-PEG17-Hydrazide to create a hydrophilic and bio-inert surface. This first requires the conversion of the hydrazide to a more amine-reactive species. A more direct approach for aldehyde or ketone functionalized nanoparticles would be similar to the protein PEGylation protocol.
Materials:
-
Amine-functionalized nanoparticles
-
Methoxy-PEG17-Hydrazide
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Centrifugal filtration units or dialysis cassettes
Procedure:
-
Activation of Methoxy-PEG17-Hydrazide (if reacting with amines):
-
Dissolve Methoxy-PEG17-Hydrazide in the activation buffer.
-
Add a 2-fold molar excess of EDC and NHS to the PEG solution.
-
Incubate for 15-30 minutes at room temperature to form an NHS-ester activated PEG.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the conjugation buffer.
-
Add the activated Methoxy-PEG17-Hydrazide solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the PEG reagent is recommended as a starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by using centrifugal filtration units to remove unreacted PEG and coupling reagents.
-
-
Characterization:
-
Confirm successful PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in surface charge using zeta potential measurements.
-
Visualizations
Signaling Pathway: Glycosylation in Cell Signaling
Glycosylation is a critical post-translational modification that influences a wide range of cellular processes, including cell-cell recognition, adhesion, and signal transduction. The carbohydrate structures on cell surface glycoproteins can modulate receptor activity and ligand binding, thereby fine-tuning signaling pathways.
Caption: Glycosylation's role in cell signaling.
Experimental Workflow: Cell Surface Engineering via Metabolic Glycoengineering
Metabolic glycoengineering is a powerful technique to introduce bioorthogonal functional groups onto cell surface glycans. This workflow illustrates how Methoxy-PEG17-Hydrazide can be used to label cells that have been metabolically engineered to display aldehyde or ketone groups.
Caption: Cell surface labeling workflow.
Logical Relationship: Applications of Methoxy-PEG17-Hydrazide
The unique properties of Methoxy-PEG17-Hydrazide enable its use in a variety of cutting-edge biomedical applications. This diagram illustrates the logical flow from its core reactivity to its principal uses.
Caption: Applications of Methoxy-PEG17-Hydrazide.
Conclusion
Methoxy-PEG17-Hydrazide is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical properties and specific reactivity with carbonyl groups allow for the precise and controlled modification of a wide range of biological molecules and materials. The applications of this reagent in protein PEGylation, nanoparticle surface modification, and the development of targeted therapeutics underscore its importance in advancing biomedical research and drug development. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective utilization of Methoxy-PEG17-Hydrazide in the laboratory.
References
The Pivotal Role of PEG Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the diverse linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, valued for their unique combination of hydrophilicity, biocompatibility, and tunable length that profoundly influences solubility, cell permeability, and the ultimate degradation of the target protein.[1][2][3][4][5]
This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTAC development. It offers a comprehensive overview of their impact on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic directly addresses a primary challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. By enhancing hydrophilicity, PEG linkers can improve a PROTAC's compatibility with physiological environments, which is crucial for both in vitro assays and in vivo applications. The tunable nature of PEG linkers allows for a systematic modulation of a PROTAC's physicochemical properties, such as the topological polar surface area (TPSA) and lipophilicity, which are critical for oral absorption and overall drug-likeness.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage. Compared to more rigid alkyl linkers, PEG linkers are more prone to adopt folded conformations. This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more conducive to traversing the cell membrane. However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical determinants in achieving the optimal spatial orientation and proximity between the POI and the E3 ligase for efficient ubiquitination.
-
Linker Length: An optimal linker length is paramount. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient ubiquitination. Systematic studies have consistently shown that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and must be empirically determined for each specific POI and E3 ligase pair.
-
Flexibility and Cooperativity: The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt multiple conformations, thereby facilitating the initial "capture" of both the POI and the E3 ligase. The linker itself can contribute to the stability of the ternary complex through interactions with both proteins, a phenomenon that has been observed in structural studies. This can lead to positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, resulting in a more stable and long-lived ternary complex, which is often correlated with more effective protein degradation.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize representative data from studies investigating the effect of PEG linker length on the performance of PROTACs targeting various proteins. This data highlights the critical importance of linker optimization in PROTAC design.
| Target Protein | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| BRD4 | PEG3 | >1000 | <20 | HeLa | VHL | |
| BRD4 | PEG4 | 150 | ~60 | HeLa | VHL | |
| BRD4 | PEG5 | 30 | >90 | HeLa | VHL | |
| BRD4 | PEG6 | 100 | ~70 | HeLa | VHL | |
| ERα | 9-atom chain | 140,000 (IC50) | - | MCF7 | VHL | |
| ERα | 16-atom chain | 26,000 (IC50) | - | MCF7 | VHL | |
| ERα | >16-atom chain | >200,000 (IC50) | - | MCF7 | VHL |
| PROTAC | Target Protein | Linker | Cell Permeability (Papp, 10⁻⁶ cm/s) | Pharmacokinetic Parameter (t₁/₂, h) | Reference |
| PROTAC A | BRD4 | PEG3 | 0.5 | 1.2 | |
| PROTAC B | BRD4 | PEG4 | 1.2 | 2.5 | |
| PROTAC C | BRD4 | PEG5 | 2.5 | 4.1 | **** |
| PROTAC D | BRD4 | PEG6 | 1.8 | 3.2 |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC action and development.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful development and evaluation of PROTACs.
Western Blot for Protein Degradation Assessment
This assay is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions:
-
Prepare the PROTAC solutions at a known concentration in a buffer at a specific pH (e.g., pH 7.4 for physiological relevance) for the donor plate.
-
Fill the wells of the acceptor plate with the same buffer.
-
-
Assay Incubation: Place the filter plate onto the acceptor plate, ensuring the lipid membrane separates the donor and acceptor solutions. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / C_equilibrium)
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by modeling the human intestinal epithelium, thus accounting for passive diffusion, active transport, and efflux mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (upper) chamber and incubation buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral chamber and incubation buffer to the apical chamber.
-
-
Sampling and Analysis: Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 1 suggests that the PROTAC is a substrate for efflux transporters.
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.
a) Fluorescence Polarization (FP)
FP assays are used to measure the binding affinity of the PROTAC to its target proteins and to assess the stability of the ternary complex.
Methodology:
-
Binary Binding: To determine the binding affinity of the PROTAC for the POI or E3 ligase, a fluorescently labeled tracer (e.g., a known ligand for the protein of interest) is incubated with the protein. The PROTAC is then titrated into this mixture, and the displacement of the tracer is measured as a change in fluorescence polarization.
-
Ternary Complex Formation: To assess ternary complex formation, one protein (e.g., the E3 ligase) is pre-incubated with the PROTAC. The second protein (the POI) is then titrated into this mixture. The formation of the larger ternary complex leads to a change in the rotational properties of the fluorescently labeled component, resulting in an increased FP signal. The cooperativity of the complex formation can be determined by comparing the binding affinities in the binary and ternary states.
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for biomolecular interactions.
Methodology:
-
Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the PROTAC (the first analyte) is injected over the sensor surface to measure its binary interaction with the immobilized protein.
-
Ternary Complex Formation: Subsequently, a mixture of the PROTAC and the POI (the second analyte) is injected over the surface. An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of the ternary complex. Kinetic parameters (ka, kd) and affinity (KD) for both binary and ternary interactions can be determined.
c) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (ΔH, ΔS, KD) of the interaction.
Methodology:
-
Sample Preparation: The POI is placed in the sample cell, and the PROTAC is loaded into the injection syringe.
-
Titration: The PROTAC is titrated into the POI solution in a series of small injections. The heat released or absorbed upon binding is measured.
-
Ternary Complex Analysis: To study the ternary complex, the E3 ligase can be pre-mixed with the POI in the sample cell, and the PROTAC is then titrated in. Alternatively, the PROTAC can be saturated with one protein and then titrated into the second protein. By comparing the thermodynamic parameters of the binary and ternary interactions, the cooperativity of the system can be elucidated.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The traditional "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, paving the way for the design of PROTACs with superior potency, selectivity, and drug-like properties. The systematic evaluation of a series of linkers with varying lengths and compositions remains a critical step for the successful development of novel PROTAC-based therapeutics.
References
An In-Depth Technical Guide to m-PEG-Hydrazide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-hydrazide (m-PEG-Hydrazide), a critical tool in bioconjugation and drug delivery. Due to the limited availability of specific data for m-PEG17-Hydrazide, this document will focus on the well-characterized and commercially available m-PEG12-Hydrazide as a representative example. The principles and protocols described herein are broadly applicable to m-PEG-Hydrazide molecules of varying PEG chain lengths.
Core Concepts and Data Presentation
m-PEG-Hydrazide is a heterobifunctional linker that contains a methoxy-terminated polyethylene glycol (PEG) chain and a reactive hydrazide group at the other end. The PEG component imparts desirable properties such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles to conjugated molecules. The hydrazide group allows for the specific covalent attachment to aldehyde or ketone moieties, which can be naturally present or chemically introduced into biomolecules like glycoproteins, peptides, and small molecule drugs.
Quantitative Data for m-PEG12-Hydrazide
| Property | Value | Source |
| Molecular Weight | 602.71 g/mol | [1][2] |
| Molecular Formula | C₂₆H₅₄N₂O₁₃ | [1][2] |
| CAS Number | Not readily available | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The primary application of m-PEG-Hydrazide is the PEGylation of biomolecules, particularly glycoproteins, through the formation of a stable hydrazone bond. The following protocols provide a detailed methodology for the key steps involved in this process.
Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the gentle oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to form reactive aldehyde groups.
Materials:
-
Glycoprotein solution (e.g., 1-10 mg/mL in a suitable buffer)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the glycoprotein in the Reaction Buffer to the desired concentration.
-
Cool the glycoprotein solution to 0-4°C in an ice bath.
-
Add a calculated amount of the cold sodium periodate solution to the glycoprotein solution. A molar excess of 10-20 fold of periodate to glycoprotein is a common starting point, but this should be optimized for each specific protein.
-
Incubate the reaction mixture on ice in the dark for 30-60 minutes. The reaction progress can be monitored by measuring the consumption of periodate.
-
Quench the reaction by adding a 2-fold molar excess of glycerol or ethylene glycol relative to the initial amount of periodate. Incubate for 10-15 minutes on ice.
-
Immediately remove the excess periodate and other small molecules by buffer exchange using a desalting column or dialysis against the Reaction Buffer. The resulting solution contains the oxidized glycoprotein with reactive aldehyde groups.
Conjugation of m-PEG-Hydrazide to Oxidized Glycoproteins
This protocol details the reaction between the aldehyde-functionalized glycoprotein and m-PEG-Hydrazide to form a stable hydrazone linkage.
Materials:
-
Oxidized glycoprotein solution (from Protocol 1)
-
m-PEG12-Hydrazide
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5
-
Aniline (optional, as a catalyst)
Procedure:
-
Dissolve the m-PEG12-Hydrazide in the Reaction Buffer. A 10-50 fold molar excess of m-PEG-Hydrazide over the glycoprotein is typically used.
-
Add the m-PEG-Hydrazide solution to the oxidized glycoprotein solution.
-
For catalysis, a final concentration of 10-100 mM aniline can be added to the reaction mixture. Aniline has been shown to accelerate hydrazone bond formation.[3]
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the glycoprotein upon successful PEGylation.
-
After the desired level of conjugation is achieved, the reaction can be stopped by removing the excess m-PEG-Hydrazide.
Purification of the PEGylated Glycoprotein
Purification is crucial to remove unreacted m-PEG-Hydrazide and any unconjugated glycoprotein.
Methods:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated glycoprotein from the smaller, unreacted m-PEG-Hydrazide and unconjugated protein.
-
Ion Exchange Chromatography (IEX): If the PEGylation alters the overall charge of the glycoprotein, IEX can be an effective purification method.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can also alter the hydrophobicity of the protein, allowing for separation by HIC.
General SEC Protocol:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with a physiological buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the components with the equilibration buffer. The PEGylated glycoprotein will elute earlier than the unconjugated protein and the free m-PEG-Hydrazide.
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify and pool the fractions containing the pure PEGylated conjugate.
Characterization of the PEGylated Glycoprotein
Thorough characterization is essential to confirm the success of the PEGylation and to determine the properties of the final product.
Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight and to assess the purity of the conjugate.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the absolute molar mass of the conjugate and the degree of PEGylation (the number of PEG chains attached to each protein molecule).
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and to identify the sites of PEGylation.
-
Biological Activity Assays: To ensure that the PEGylation process has not compromised the biological function of the glycoprotein.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the PEGylation of a glycoprotein using m-PEG-Hydrazide.
Caption: Chemical pathway of hydrazone bond formation for glycoprotein PEGylation.
References
An In-Depth Technical Guide to PEGylation for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of modern biopharmaceutical development. This guide provides a comprehensive technical overview of PEGylation, from its fundamental principles to detailed experimental protocols and the characterization of PEGylated proteins. By enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, PEGylation has enabled the development of numerous successful drugs with improved efficacy and patient compliance. This document serves as an in-depth resource for professionals in the field, offering structured data for easy comparison, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction to PEGylation
PEGylation is a chemical modification process that involves the covalent attachment of one or more PEG chains to a therapeutic protein.[1] This modification effectively increases the hydrodynamic size of the protein, which in turn imparts several significant pharmacological advantages.[2] These benefits include a prolonged serum half-life due to reduced renal clearance, decreased immunogenicity and antigenicity by masking epitopes on the protein surface, and enhanced stability against proteolytic degradation.[3] The ultimate goal of PEGylation is to improve the overall therapeutic efficacy and safety profile of the protein drug.
Evolution of PEGylation Chemistry
The field of PEGylation has evolved significantly since its inception, moving from random, non-specific modifications to highly controlled, site-specific conjugations.
First-Generation PEGylation
First-generation PEGylation techniques typically involved the random attachment of linear PEG molecules to multiple sites on the protein surface, most commonly targeting the primary amine groups of lysine residues. While effective in increasing the protein's size, this approach often resulted in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity could lead to a loss of biological activity if PEG attachment occurred at or near the protein's active site.
Second-Generation PEGylation
To address the limitations of the first-generation methods, second-generation PEGylation strategies were developed with a focus on improving the homogeneity and preserving the bioactivity of the conjugated protein. Key advancements included the use of branched PEG chains, which offer a greater hydrodynamic radius with fewer attachment points, and the development of site-specific conjugation chemistries. These site-specific methods target specific amino acid residues, such as the N-terminal amine or engineered cysteine residues, to produce a more uniform product with a higher retention of biological activity.
Core PEGylation Strategies and Chemistries
The choice of PEGylation chemistry is critical and depends on the specific protein, the desired properties of the final conjugate, and the available functional groups on the protein surface.
Amine-Reactive PEGylation (NHS Esters)
The most common approach for PEGylation targets the primary amine groups found on lysine residues and the N-terminus of the protein. N-hydroxysuccinimidyl (NHS) esters of PEG are widely used for this purpose. The NHS ester reacts with the unprotonated amine group to form a stable amide bond.
Experimental Workflow for Amine-Reactive PEGylation
References
An In-depth Technical Guide to the Synthesis and Purification of m-PEG17-Hydrazide
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-hydrazide with 17 ethylene glycol units (m-PEG17-Hydrazide). It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies. This document outlines a detailed synthetic protocol, purification methodologies, and characterization data.
Introduction
Methoxy-poly(ethylene glycol)-hydrazide (m-PEG-hydrazide) is a versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and surface modification. The terminal methoxy group provides stability and reduces non-specific protein binding, while the hydrazide functional group allows for the covalent attachment to molecules containing aldehyde or ketone moieties through the formation of a hydrazone bond. This linkage is particularly useful as it can be designed to be pH-sensitive, enabling the controlled release of conjugated molecules in acidic environments, such as those found in endosomes or tumor microenvironments. This guide focuses on a specific, short-chain PEG derivative, this compound, providing a detailed protocol for its synthesis from the corresponding carboxylic acid and subsequent purification.
Synthesis of this compound
The synthesis of this compound is typically achieved through the conversion of a commercially available m-PEG17-carboxylic acid (or a similar propionic or butanoic acid derivative). The carboxylic acid is first activated to a more reactive species, which then readily reacts with hydrazine hydrate to form the desired hydrazide. A common and efficient method for activating the carboxylic acid is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Chemical Reaction Pathway
The overall synthetic scheme involves a two-step, one-pot reaction:
The Crucial Role of PEG Linkers in PROTAC Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[1][2][3][4][5] The linker, a seemingly simple component connecting the POI-binding "warhead" and the E3 ligase-recruiting "anchor," is a critical determinant of a PROTAC's success. Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design due to their unique and advantageous physicochemical properties.
This in-depth technical guide explores the discovery and development of PEG-based PROTAC linkers, providing a comprehensive resource on their synthesis, characterization, and impact on PROTAC efficacy.
The Multifaceted Role of PEG Linkers in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer; its length, composition, and flexibility profoundly influence the molecule's overall performance. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that address several key challenges in PROTAC development.
Enhanced Solubility and Physicochemical Properties: A significant hurdle in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder formulation and bioavailability. The hydrophilic nature of the PEG backbone, with its ether oxygens acting as hydrogen bond acceptors, significantly enhances the solubility of PROTACs. This improved solubility is crucial for both in vitro handling and in vivo applications.
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. Compared to rigid alkyl linkers, PEG chains are more likely to adopt folded conformations that can shield the PROTAC's polar surface area, creating a more compact structure that is more amenable to cellular uptake. However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can negatively impact permeability.
Ternary Complex Formation and Geometry: The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The length of the PEG linker is a critical parameter in this process. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The flexibility of PEG linkers allows for the necessary conformational adjustments to achieve an optimal orientation for efficient ubiquitin transfer.
Quantitative Analysis of PEG-based PROTAC Efficacy
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for several PEG-based PROTACs, highlighting the impact of linker length on their degradation efficiency.
| Target Protein | E3 Ligase | Linker Composition and Length | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | PEG | 1.8 nM | >95 | HeLa | |
| BTK | Cereblon | PEG | 0.44 µM | 77 | HCT116 | |
| HDAC3 | VHL | PEG | 0.53 µM | ~80 | HCT116 | |
| ERα | VHL | 16-atom chain | 26 µM | Not specified | MCF7 | |
| BTK | Cereblon | Reversible covalent with PEG | Not specified | >80 | Mino |
Note: This table is a compilation of data from multiple sources and is intended to be representative. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Pharmacokinetic Considerations for PEG-based PROTACs
Achieving favorable pharmacokinetic (PK) properties for PROTACs remains a significant challenge due to their large size and complex structures, which often fall outside the "rule of five" for oral bioavailability. PEGylation can influence the PK profile of PROTACs in several ways:
-
Improved Solubility: As mentioned, enhanced aqueous solubility can positively impact absorption.
-
Renal Clearance: PEG modification can facilitate renal clearance, potentially reducing kidney uptake and associated toxicity.
-
Metabolic Stability: The linker is often a site of metabolic breakdown. While PEG linkers can improve solubility, they may have reduced metabolic stability compared to more rigid linkers.
| PROTAC Target | Linker Type | Key Pharmacokinetic Observation | Reference |
| General PROTACs | PEG vs. Alkyl | PEG linkers can shield the PROTAC, sometimes leading to better permeability than aliphatic linkers. | |
| PSMA inhibitors | PEG | PEG modification enhanced water solubility and facilitated renal clearance. | |
| General PROTACs | Various | Short, linear linkers can lead to better metabolic stability. |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for the development and evaluation of PEG-based PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-Step Guide for Labeling Glycoproteins with m-PEG17-Hydrazide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the site-specific labeling of glycoproteins with m-PEG17-Hydrazide. The described method is a two-step process that involves the mild oxidation of carbohydrate moieties on the glycoprotein to generate reactive aldehyde groups, followed by the covalent attachment of the hydrazide-functionalized polyethylene glycol (PEG) derivative. This technique, often referred to as PEGylation, is a widely used bioconjugation strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4] By targeting the glycan structures, this method allows for the modification of proteins away from the polypeptide chain, which can be critical for preserving biological activity.[5]
The reaction proceeds via the formation of a stable hydrazone bond between the aldehyde groups on the oxidized glycoprotein and the hydrazide group of this compound. The specificity of the initial oxidation step can be controlled by adjusting the concentration of the oxidizing agent, sodium meta-periodate (NaIO₄), allowing for either broad labeling of various sugar residues or more selective targeting of terminal sialic acids.
Principle of the Reaction
The labeling strategy is based on two sequential chemical reactions:
-
Oxidation: Vicinal diols present in the sugar residues of the glycoprotein are oxidized by sodium meta-periodate (NaIO₄) to create aldehyde groups. This reaction is most efficient on cis-diols. By using a low concentration of NaIO₄ (e.g., 1 mM), the oxidation can be largely restricted to the exocyclic side chain of sialic acid residues, which are often located at the termini of glycan chains. Higher concentrations (>10 mM) will lead to the oxidation of other sugar residues like galactose and mannose.
-
Hydrazone Ligation: The generated aldehyde groups react with the hydrazide moiety of this compound to form a stable hydrazone linkage. This reaction is efficient at a slightly acidic pH (typically 5.5-7.0) and results in the covalent attachment of the PEG chain to the glycoprotein.
Experimental Protocols
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Ligation Buffer: 0.1 M Sodium Acetate, pH 5.5 (or PBS, pH 7.4)
-
Quenching Solution: 1 M Glycerol or Ethylene Glycol
-
Desalting columns (e.g., PD-10) or dialysis cassettes for purification
-
Amber microcentrifuge tubes or aluminum foil
Protocol 1: Selective Labeling of Sialic Acid Residues
This protocol is designed for the targeted labeling of terminal sialic acid residues on glycoproteins.
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
-
-
Periodate Oxidation:
-
Note: The oxidation reaction is light-sensitive and should be performed in the dark (e.g., in an amber tube or a tube wrapped in foil).
-
Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.
-
Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of the glycoprotein solution.
-
Incubate the reaction for 30 minutes at room temperature or on ice.
-
-
Quenching the Reaction:
-
Stop the oxidation by adding the Quenching Solution to a final concentration of 10-20 mM (e.g., add 10-20 µL of 1 M glycerol to the 1 mL reaction).
-
Incubate for 5-10 minutes at room temperature.
-
-
Purification of Oxidized Glycoprotein:
-
Immediately remove excess periodate and quenching agent using a desalting column or dialysis. Equilibrate the column or perform dialysis against the Ligation Buffer.
-
-
Hydrazone Ligation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the Ligation Buffer).
-
Add a 10- to 50-fold molar excess of this compound to the purified oxidized glycoprotein. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 2 hours to overnight at room temperature.
-
-
Final Purification:
-
Remove excess this compound by desalting or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: General Labeling of Glycoproteins
This protocol results in the labeling of multiple sugar residues within the glycan structure.
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
-
-
Periodate Oxidation:
-
Note: Protect the reaction from light.
-
Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.
-
Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add an equal volume of the 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate the reaction for 30 minutes at room temperature.
-
-
Quenching the Reaction:
-
Stop the oxidation by adding the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 5-10 minutes at room temperature.
-
-
Purification of Oxidized Glycoprotein:
-
Purify the oxidized glycoprotein as described in Protocol 1, Step 4.
-
-
Hydrazone Ligation:
-
Perform the ligation reaction with this compound as described in Protocol 1, Step 5.
-
-
Final Purification:
-
Purify the PEGylated glycoprotein as described in Protocol 1, Step 6.
-
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Selective Labeling (Protocol 1) | General Labeling (Protocol 2) |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL |
| NaIO₄ Concentration | 1 mM | 10 mM |
| Oxidation Time | 30 minutes | 30 minutes |
| Oxidation Temperature | Room Temperature or On Ice | Room Temperature |
| This compound Molar Excess | 10 - 50 fold | 10 - 50 fold |
| Ligation Time | 2 - 16 hours (overnight) | 2 - 16 hours (overnight) |
| Ligation pH | 5.5 - 7.4 | 5.5 - 7.4 |
Characterization of PEGylated Glycoproteins
The successful conjugation of this compound to the glycoprotein can be confirmed using several analytical techniques:
-
SDS-PAGE: A successful PEGylation will result in an increase in the apparent molecular weight of the glycoprotein, which can be visualized as a band shift on an SDS-PAGE gel. The heterogeneity of PEGylation can lead to a broader band compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated glycoprotein and to assess the degree of PEGylation (the number of PEG chains attached per protein molecule).
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC), can be used to separate the PEGylated protein from the unreacted protein and to analyze the purity of the conjugate.
Visualizations
Caption: Experimental workflow for glycoprotein labeling with this compound.
Caption: Chemical reaction for glycoprotein labeling via hydrazone ligation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for m-PEG17-Hydrazide Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of methoxy-poly(ethylene glycol)17-hydrazide (m-PEG17-Hydrazide) to peptides containing a reactive aldehyde or ketone group. This process, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The formation of a stable hydrazone bond between the PEG-hydrazide and a carbonyl group on the peptide results in a bioconjugate with enhanced solubility, stability, and in vivo half-life.
Introduction
PEGylation with this compound offers a precise and efficient method for modifying peptides. The hydrazide functional group reacts specifically with aldehydes and ketones under mild acidic conditions to form a stable hydrazone linkage. This chemoselective ligation minimizes side reactions with other amino acid residues, ensuring a homogenous product. A common strategy to introduce the required carbonyl functionality into a peptide is the site-specific oxidation of an N-terminal serine or threonine residue using sodium periodate.
Experimental Protocols
Generation of an Aldehyde Group on the Peptide
This protocol describes the creation of a reactive aldehyde group at the N-terminus of a peptide containing a serine residue.
Materials:
-
Peptide with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the peptide in PBS (pH 7.0) to a final concentration of 1-5 mg/mL.
-
Freshly prepare a solution of sodium periodate in cold PBS.
-
Add a 1.1 to 2-fold molar excess of the sodium periodate solution to the peptide solution.
-
Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.
-
Quench the reaction by passing the mixture through a desalting column equilibrated with a reaction buffer suitable for the subsequent conjugation step (e.g., 100 mM MES buffer, pH 6.0). This step also removes excess periodate.
-
The resulting aldehyde-containing peptide is used immediately in the conjugation reaction.
This compound Conjugation to the Aldehyde-Modified Peptide
This protocol details the conjugation of this compound to the aldehyde-functionalized peptide.
Materials:
-
Aldehyde-modified peptide solution (from Protocol 1)
-
This compound
-
Reaction Buffer (100 mM MES or acetate buffer, pH 6.0)
-
(Optional) Aniline (as a catalyst)
Procedure:
-
Dissolve the this compound in the reaction buffer.
-
Add the this compound solution to the aldehyde-modified peptide solution. A molar excess of the PEG reagent is typically used to drive the reaction to completion. See Table 1 for recommended molar ratios.
-
(Optional) For reactions at or near neutral pH, aniline can be added to a final concentration of 10-100 mM to catalyze the hydrazone formation.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The reaction can also be performed at 4°C for 12-24 hours.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
Purification of the PEGylated Peptide
This protocol outlines the purification of the PEG-peptide conjugate from unreacted peptide and excess PEG reagent using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Crude PEGylation reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the components using a linear gradient of Mobile Phase B. The more hydrophobic PEGylated peptide will elute later than the unreacted peptide.
-
Collect the fractions corresponding to the PEGylated peptide peak.
-
Pool the pure fractions and lyophilize to obtain the purified PEG-peptide conjugate as a white powder.
Characterization of the PEGylated Peptide
Mass Spectrometry (MS):
-
Confirm the identity of the PEGylated peptide by MALDI-TOF or ESI-MS. A mass shift corresponding to the molecular weight of the attached this compound moiety should be observed.
HPLC Analysis:
-
Assess the purity of the final product by analytical RP-HPLC. A single, sharp peak should be observed under the optimized elution conditions.
Data Presentation
The efficiency of the this compound conjugation reaction is influenced by several factors. The following table summarizes typical reaction conditions and expected yields.
| Parameter | Condition | Expected Yield (%) | Notes |
| pH | 5.0 - 6.0 | 70 - 85 | Optimal pH range for hydrazone formation. |
| 6.0 - 7.0 | 50 - 70 | Slower reaction rate, can be enhanced with a catalyst. | |
| Molar Ratio (PEG:Peptide) | 5:1 | 60 - 75 | A good starting point for optimization. |
| 10:1 | 75 - 90 | Higher excess can drive the reaction to completion. | |
| 20:1 | > 90 | May be necessary for less reactive peptides. | |
| Reaction Time (RT) | 2 hours | 50 - 65 | Sufficient for initial conjugation. |
| 6 hours | 70 - 85 | Often allows the reaction to approach completion. | |
| 12 hours | > 85 | Recommended for maximizing yield. | |
| Temperature | Room Temp. | As above | Convenient and generally effective. |
| 4°C | Lower | Slower reaction rate, may be beneficial for sensitive peptides. |
Visualizations
Caption: Chemical reaction scheme for hydrazone bond formation.
Caption: Workflow for this compound peptide conjugation.
m-PEG17-Hydrazide in Proteomics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG17-Hydrazide in proteomics research, focusing on the enrichment and analysis of glycoproteins and carbonylated proteins. Detailed protocols and data interpretation guidelines are included to facilitate the integration of this powerful tool into your research workflows.
Introduction to this compound
This compound is a chemical probe that leverages hydrazide chemistry for the covalent capture of molecules containing aldehyde or ketone groups. In proteomics, this reactivity is primarily exploited to isolate two important classes of post-translationally modified proteins:
-
Glycoproteins: The carbohydrate moieties (glycans) of glycoproteins can be mildly oxidized with sodium periodate to generate aldehyde groups on sialic acid residues. These aldehydes then react with the hydrazide group of this compound, forming a stable hydrazone bond. This allows for the specific enrichment of glycoproteins from complex biological samples.[1]
-
Carbonylated Proteins: Protein carbonylation is a type of oxidative damage where reactive oxygen species (ROS) introduce carbonyl groups (aldehydes and ketones) onto amino acid side chains. These carbonyl groups serve as biomarkers for oxidative stress and can be targeted by hydrazide-containing reagents for enrichment and subsequent identification and quantification.[2][3]
The monodisperse polyethylene glycol (PEG) chain of this compound offers several advantages, including increased solubility of the reagent and the labeled proteins, reduced steric hindrance for subsequent enzymatic reactions, and minimized non-specific binding, thereby improving the efficiency and specificity of the enrichment process.
Key Applications in Proteomics Research
-
Mapping Glycosylation Sites: By enriching for glycopeptides, researchers can more readily identify the specific asparagine (N-linked) or serine/threonine (O-linked) residues that are modified with glycans. This is crucial for understanding the structure-function relationship of glycoproteins.
-
Comparative Glycoproteomics: This technique is used to compare the glycoproteomes of different biological states (e.g., healthy vs. diseased, treated vs. untreated) to identify changes in protein glycosylation patterns.[1] These alterations can serve as potential biomarkers for disease diagnosis, prognosis, or as therapeutic targets.
-
Analysis of Cell Surface Glycoproteins: Since a significant portion of cell surface proteins are glycosylated, hydrazide-based enrichment provides a powerful tool to specifically capture and identify these proteins, which are often key players in cell signaling, adhesion, and drug-target interactions.
-
Identification and Quantification of Oxidatively Damaged Proteins: The study of protein carbonylation helps in understanding the molecular mechanisms of oxidative stress-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer. This compound enables the enrichment of these often low-abundant modified proteins for subsequent mass spectrometry analysis.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing hydrazide chemistry for proteomic analysis. This data illustrates the efficiency of this method in enriching modified peptides from complex samples.
Table 1: Comparison of Glycopeptide Enrichment Methods
| Enrichment Method | Number of Identified N-Glycoproteins | Number of Identified N-Glycosylation Sites | Enrichment Efficiency (%) | Reference |
| Hydrazide Chemistry | 522 | 1014 | 76.7 | [4] |
| Lectin Affinity Chromatography | 825 | 1879 | 54.6 | |
| Hydrazide + Lectin (Combined) | 853 | 1959 | - |
Note: This data is from a comparative study on HepG2 cells and illustrates the complementarity of different enrichment strategies.
Table 2: Quantitative Analysis of Carbonylated Proteins using Different Hydrazide Reagents
| Hydrazide Reagent | Labeling Efficiency (%) | Total MS/MS Spectral Counts | Enrichment Level | Reference |
| Biotin Hydrazide (Standard) | Low | Similar to other biotin tags | Similar to other biotin tags | |
| Biotin Hydrazide (with flexible linker) | High | Similar to other biotin tags | Similar to other biotin tags | |
| Fatty Acid Hydrazides | - | More effective than biotin-based | No enrichment capability | |
| 2,4-Dinitrophenylhydrazine (DNPH) | High | - | Affinity enrichment with anti-DNP antibodies |
Note: This table summarizes findings from a study comparing different hydrazide labels for detecting protein carbonyls on a model protein (acrolein-modified human serum albumin). Labeling efficiency and spectral counts can vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Enrichment of N-linked Glycoproteins using this compound
This protocol details the steps for the selective enrichment of N-linked glycopeptides from a complex protein mixture for mass spectrometry analysis.
Materials:
-
This compound coupled resin (e.g., Affi-Prep Hz Hydrazide Gel)
-
Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Oxidation Solution: 15 mM Sodium periodate (NaIO₄) in Coupling Buffer (prepare fresh)
-
Quenching Solution: 10 mM Glycerol in Coupling Buffer
-
Washing Buffer A: 1.5 M NaCl
-
Washing Buffer B: 80% Acetonitrile
-
Denaturation/Digestion Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin (sequencing grade)
-
Peptide-N-Glycosidase F (PNGase F)
-
Desalting columns
Procedure:
-
Protein Sample Preparation and Oxidation:
-
Start with a complex protein sample (e.g., cell lysate, plasma). Determine the protein concentration.
-
Dilute the protein sample in Coupling Buffer.
-
Add freshly prepared Oxidation Solution to the protein sample and incubate for 1 hour at room temperature in the dark with gentle agitation. This step oxidizes the cis-diol groups on the glycans to aldehydes.
-
Quench the reaction by adding Quenching Solution and incubating for 10 minutes.
-
Remove excess sodium periodate and glycerol using a desalting column equilibrated with Coupling Buffer.
-
-
Covalent Coupling to Hydrazide Resin:
-
Add the oxidized protein sample to the this compound coupled resin.
-
Incubate for 16-20 hours at room temperature with gentle end-over-end rotation to allow the formation of hydrazone bonds.
-
-
Washing:
-
Wash the resin three times with Washing Buffer A to remove non-covalently bound proteins.
-
Wash the resin three times with Washing Buffer B.
-
Wash the resin three times with 100 mM NH₄HCO₃ to prepare for digestion.
-
-
On-Resin Tryptic Digestion:
-
Resuspend the resin in Denaturation/Digestion Buffer.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C overnight with shaking.
-
-
Release of N-linked Glycopeptides:
-
Wash the resin extensively to remove non-glycosylated peptides.
-
Resuspend the resin in a suitable buffer (e.g., 50 mM NH₄HCO₃).
-
Add PNGase F and incubate at 37°C for 16-20 hours to release the formerly N-linked glycopeptides.
-
Collect the supernatant containing the released glycopeptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the collected glycopeptides using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Enrichment of Carbonylated Proteins using this compound
This protocol outlines the steps for enriching carbonylated proteins from a biological sample.
Materials:
-
This compound coupled resin
-
Lysis Buffer: RIPA buffer or other suitable buffer containing protease inhibitors
-
Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Washing Buffer A: 1 M NaCl
-
Washing Buffer B: 0.1% SDS in PBS
-
Washing Buffer C: PBS
-
Elution Buffer: 8 M Urea, 100 mM Tris, pH 8.5, containing a reducing agent (e.g., 10 mM DTT)
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration.
-
-
Coupling to Hydrazide Resin:
-
Exchange the buffer of the protein lysate to Coupling Buffer using a desalting column.
-
Add the protein sample to the this compound coupled resin.
-
Incubate for 2-4 hours at room temperature with gentle rotation.
-
-
Washing:
-
Wash the resin sequentially with Washing Buffer A, Washing Buffer B, and Washing Buffer C to remove non-specifically bound proteins.
-
-
Elution of Enriched Proteins:
-
Elute the captured carbonylated proteins by resuspending the resin in Elution Buffer and incubating at 37°C for 1 hour.
-
Collect the supernatant containing the enriched carbonylated proteins.
-
-
Downstream Analysis:
-
The enriched proteins can be further processed for downstream applications such as SDS-PAGE, Western blotting, or in-solution tryptic digestion followed by LC-MS/MS for identification and quantification.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Integrin signaling pathway and glycoproteomics workflow.
Experimental Workflow Diagram
Caption: Experimental workflow for glycoprotein enrichment.
Logical Relationship Diagram
Caption: Principle of hydrazide chemistry for glycoprotein capture.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG17-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of nanoparticles using m-PEG17-Hydrazide. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles. The terminal hydrazide group of this compound allows for covalent conjugation to nanoparticles functionalized with aldehyde or ketone groups, forming a stable hydrazone linkage. This document outlines the necessary steps, from introducing reactive moieties on the nanoparticle surface to the final characterization of the PEGylated product.
Principle of this compound Conjugation
The core of this surface modification strategy lies in the formation of a hydrazone bond between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) on the nanoparticle surface. This reaction, known as hydrazone ligation, is highly specific and proceeds under mild aqueous conditions, making it suitable for a variety of nanoparticle types.[1] The reaction is most efficient at a slightly acidic pH (around 5.5-6.0) but can also proceed at neutral pH.[1][2]
The first critical step is the introduction of aldehyde or ketone functionalities onto the nanoparticle surface. The choice of method depends on the inherent chemical nature of the nanoparticle and its existing surface functional groups.
Figure 1: General workflow for nanoparticle PEGylation with this compound.
Experimental Protocols
Protocol 1: Activation of Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol is suitable for nanoparticles with surface carboxyl (-COOH) groups. The EDC/NHS chemistry converts carboxyl groups into amine-reactive NHS esters, which can then be reacted with a bifunctional linker containing a hydrazide and an amine.
Materials:
-
Carboxylated nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Hydrazine or a dihydrazide linker (e.g., adipic acid dihydrazide)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween 20
Procedure:
-
Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Introduction of Hydrazide Groups:
-
Centrifuge the activated nanoparticles and resuspend the pellet in Coupling Buffer.
-
Add a 100-fold molar excess of hydrazine or a dihydrazide linker.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Solution to a final concentration of 100 mM and incubate for 30 minutes.
-
Wash the nanoparticles three times with Wash Buffer by centrifugation and resuspension.
-
-
Final Resuspension: Resuspend the now hydrazide-functionalized nanoparticles in a suitable buffer for the subsequent PEGylation step.
Protocol 2: Generation of Aldehyde Groups via Periodate Oxidation of Surface Diols
This protocol is applicable to nanoparticles with surface cis-diol groups, commonly found on nanoparticles coated with carbohydrates or certain polymers.
Materials:
-
Nanoparticles with surface diol groups
-
Sodium periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium acetate buffer, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Wash Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Preparation: Resuspend the nanoparticles in Oxidation Buffer to a concentration of 1-5 mg/mL.
-
Oxidation Reaction:
-
Prepare a fresh 20 mM solution of NaIO₄ in Oxidation Buffer. Protect from light.
-
Add the NaIO₄ solution to the nanoparticle suspension to a final concentration of 1-10 mM.
-
Incubate for 30-60 minutes at room temperature in the dark with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 100 mM to consume excess periodate.
-
Incubate for 15 minutes at room temperature.
-
-
Washing: Wash the nanoparticles three times with Wash Buffer by centrifugation or tangential flow filtration to remove quenching agent and byproducts.
-
Final Resuspension: Resuspend the aldehyde-functionalized nanoparticles in a suitable buffer for the PEGylation reaction.
Protocol 3: Conjugation of this compound to Activated Nanoparticles
This protocol describes the final PEGylation step.
Materials:
-
Aldehyde- or ketone-functionalized nanoparticles
-
This compound
-
Reaction Buffer: 0.1 M MES buffer, pH 5.5-6.0
-
Wash Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Dispersion: Disperse the activated nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound Solution: Prepare a stock solution of this compound in the Reaction Buffer or a compatible solvent like DMSO.
-
Conjugation Reaction:
-
Add a 10- to 100-fold molar excess of this compound to the nanoparticle suspension. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove unreacted this compound and byproducts by repeated centrifugation and resuspension in Wash Buffer.
-
Alternatively, for smaller nanoparticles, tangential flow filtration or size exclusion chromatography can be used for purification.[3]
-
-
Storage: Store the purified PEGylated nanoparticles in a suitable buffer at 4°C.
Figure 2: Detailed experimental workflows for nanoparticle activation and PEGylation.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.
| Parameter | Method | Purpose | Typical Observation | References |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To determine the hydrodynamic diameter, size distribution, and morphology. | Increase in hydrodynamic diameter after PEGylation. No significant change in core morphology. | [4] |
| Surface Charge | Zeta Potential Measurement | To assess the change in surface charge, which indicates surface modification. | A shift in zeta potential towards neutral after PEGylation. | |
| PEG Grafting Density | Thermogravimetric Analysis (TGA), ¹H NMR Spectroscopy, Fluorescence Spectroscopy (with fluorescently labeled PEG) | To quantify the amount of PEG conjugated to the nanoparticle surface. | Varies depending on nanoparticle size, PEG chain length, and reaction conditions. | |
| Colloidal Stability | DLS measurements over time in relevant biological media (e.g., PBS, serum-containing media) | To evaluate the stability of the PEGylated nanoparticles against aggregation. | Enhanced stability in high salt buffers and biological media compared to unmodified nanoparticles. |
Quantitative Data from Literature
The following table summarizes typical quantitative data obtained from the surface modification of nanoparticles with PEG. While the specific PEG length and nanoparticle type may differ from this compound, these values provide a useful reference range.
| Nanoparticle Type | PEG Derivative | Initial Size (nm) | Final Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | PEG Grafting Density (PEG/nm²) | Reference |
| Iron Oxide | NDA-PEG (5 kDa) | 9.6 | ~20 | N/A | N/A | ~1.0 | |
| Gold | Thiol-PEG (5 kDa) | 10 | ~25 | N/A | N/A | ~1.1 | |
| PLGA | PLGA-PEG (di-block, 15% PEG) | N/A | 114 | -26.2 | -2.8 | N/A | |
| BSA | mPEG-SPA (5 kDa) | ~180 | 217 | -31.7 | -14 | N/A |
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low PEGylation efficiency | Incomplete activation of nanoparticles. | Ensure fresh EDC/NHS or NaIO₄ solutions. Optimize reaction time and reagent concentrations. |
| Low reactivity of this compound. | Confirm the quality of the PEG-hydrazide. Increase the molar excess of the PEG linker. | |
| Inappropriate reaction pH. | Ensure the pH of the reaction buffer is optimal for hydrazone bond formation (pH 5.5-6.0). | |
| Nanoparticle aggregation | Insufficient PEG grafting density. | Increase the concentration of this compound during the conjugation step. |
| Incomplete purification. | Ensure thorough removal of unreacted reagents and byproducts, which can cause instability. | |
| Harsh purification methods. | Use less aggressive purification methods like tangential flow filtration instead of high-speed centrifugation. | |
| Inconsistent results | Variability in nanoparticle batches. | Thoroughly characterize the starting nanoparticle material for each experiment. |
| Degradation of reagents. | Store reagents under recommended conditions and prepare fresh solutions for each use. |
Conclusion
The surface modification of nanoparticles with this compound via hydrazone ligation is a robust and versatile strategy for developing advanced nanomaterials for biomedical applications. The protocols and data presented in these application notes provide a comprehensive framework for researchers to successfully PEGylate their nanoparticles and thoroughly characterize the resulting conjugates. Careful optimization of reaction conditions and thorough purification are critical for achieving reproducible and high-quality results.
References
Application of m-PEG17-Hydrazide in Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG17-Hydrazide is a functionalized polyethylene glycol (PEG) reagent that plays a crucial role in the development of advanced diagnostic imaging agents. Its methoxy-terminated PEG chain, consisting of 17 ethylene glycol units, imparts favorable pharmacokinetic properties to conjugated molecules, such as increased solubility, prolonged circulation half-life, and reduced immunogenicity. The terminal hydrazide group provides a versatile handle for the covalent attachment of the PEG moiety to various biomolecules and nanoparticles through the formation of a stable hydrazone bond with aldehyde or ketone groups. This application note provides detailed protocols and data on the use of this compound in the development of targeted imaging probes for modalities such as Positron Emission Tomography (PET) and fluorescence imaging.
Principle of Action
The core utility of this compound lies in its bifunctional nature. The PEG component serves to modify the in vivo behavior of the imaging agent, while the hydrazide group enables site-specific conjugation. Hydrazides react with aldehydes or ketones to form a hydrazone linkage. Aldehyde or ketone functionalities can be introduced into biomolecules like antibodies and glycoproteins through mild oxidation of their carbohydrate moieties, or they can be present on the surface of functionalized nanoparticles. This targeted conjugation strategy allows for the precise placement of the PEG chain, often preserving the biological activity of the targeting molecule.
Applications in Diagnostic Imaging
The unique properties of this compound make it a valuable tool for:
-
PEGylation of Antibodies for Immuno-PET Imaging: Monoclonal antibodies (mAbs) are widely used to target specific cell surface antigens in various diseases, including cancer. However, their long circulation times can lead to high background signals in imaging. While PEGylation can improve pharmacokinetics, it's crucial to control the extent and location of PEG attachment to maintain antibody affinity. Site-specific PEGylation using this compound on oxidized antibody glycans offers a solution.
-
Surface Modification of Nanoparticles for Enhanced Imaging: Nanoparticles, such as quantum dots and iron oxide nanoparticles, are promising platforms for diagnostic imaging. Surface functionalization with this compound can prevent their rapid clearance by the reticuloendothelial system (RES), leading to longer circulation times and improved accumulation at the target site.[1][2][3]
-
Development of Novel PET Tracers: The hydrazone bond formation can be utilized in the synthesis of complex PET tracers. For instance, a radiolabeled component can be conjugated to a targeting moiety via a PEG-hydrazide linker.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of PEG-hydrazide linkers in diagnostic imaging. It is important to note that these values are derived from studies using various PEG-hydrazide molecules and imaging agents. Researchers should perform specific optimization for this compound in their particular application.
Table 1: Hydrazone Formation Reaction Kinetics
| Reactants | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Aromatic Aldehyde + Hydrazine | 7.4 | 2 - 20 | [Kool, E. T. et al. (2011)][4] |
| Aliphatic Aldehyde + Hydrazine | 7.4 | 0.1 - 5 | [Kool, E. T. et al. (2011)][4] |
| Peptide-Hydrazide + Glyoxylyl-Peptide | 5.7 | 0.030 ± 0.002 | [Dawson, P. E. et al. (2009)] |
| Peptide-Hydrazide + Glyoxylyl-Peptide (Aniline) | 5.7 | 0.49 ± 0.02 | [Dawson, P. E. et al. (2009)] |
Table 2: Effect of PEGylation on Nanoparticle Biodistribution (In Vivo X-ray Fluorescence Imaging)
| Nanoparticle Formulation | Liver Uptake Reduction (vs. non-PEGylated) | Spleen Uptake | Circulation | Reference |
| Chemisorbed PEG | 30% | Higher | Increased photons in the upper abdomen | [Kircher, M. F. et al. (2020)] |
| Physisorbed PEG | No significant reduction | Similar | Similar to non-PEGylated | [Kircher, M. F. et al. (2020)] |
Table 3: Pharmacokinetics of PEGylated Antibody Fragments
| Molecule | Molecular Weight (kDa) | In Vivo Half-life Increase (vs. unmodified) | Reference |
| CD4-IgG + 7.7 MePEG moieties | ~150 + PEG | ~4-fold | [Chapman, A. P. et al. (1999)] |
| CD4-IgG + 14.4 MePEG moieties | ~150 + PEG | ~5-fold | [Chapman, A. P. et al. (1999)] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody for PET Imaging
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (mAb)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Aniline
-
Coupling Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching Solution (e.g., 1 M glycerol)
-
Desalting columns
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the mAb in Coupling Buffer to a final concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column to ensure the antibody is in the correct buffer.
-
-
Antibody Oxidation:
-
Prepare a fresh solution of 20 mM sodium meta-periodate in Coupling Buffer.
-
Add the periodate solution to the antibody solution at a molar ratio of approximately 10:1 (periodate:mAb). This ratio may need optimization.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 5 minutes.
-
Immediately purify the oxidized antibody using a desalting column equilibrated with Coupling Buffer to remove excess periodate and quenching agent.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the oxidized antibody solution. A 50-100 fold molar excess of this compound to the antibody is recommended as a starting point.
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the PEGylated antibody conjugate from excess this compound and aniline using a desalting column or size-exclusion chromatography.
-
Characterize the conjugate by measuring protein concentration (e.g., BCA assay) and determining the degree of PEGylation (e.g., via SDS-PAGE mobility shift or mass spectrometry).
-
Assess the immunoreactivity of the conjugated antibody using an appropriate binding assay (e.g., ELISA).
-
-
Radiolabeling (for PET Imaging):
-
The purified PEGylated antibody can then be radiolabeled with a suitable positron-emitting radionuclide (e.g., ⁸⁹Zr, ⁶⁴Cu) using an appropriate chelator conjugated to the antibody either before or after PEGylation. The specific radiolabeling protocol will depend on the chosen radionuclide and chelator.
-
Protocol 2: Functionalization of Nanoparticles with this compound for Fluorescence Imaging
This protocol outlines the surface modification of aldehyde-functionalized nanoparticles with this compound.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., fluorescent nanoparticles)
-
This compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Centrifugation tubes
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the aldehyde-functionalized nanoparticles in the Reaction Buffer to a desired concentration. Sonication may be required to achieve a uniform dispersion.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Reaction Buffer.
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of hydrazide to surface aldehyde groups will need to be optimized for the specific nanoparticle system.
-
Incubate the reaction for 4-12 hours at room temperature with gentle mixing.
-
-
Purification:
-
Separate the PEGylated nanoparticles from unreacted this compound by repeated centrifugation and resuspension in fresh Reaction Buffer. The number of washing steps will depend on the nanoparticle size and density.
-
-
Characterization:
-
Confirm successful PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS). An increase in size is expected after PEGylation.
-
Measure the change in zeta potential. PEGylation typically leads to a more neutral surface charge.
-
Assess the stability of the PEGylated nanoparticles in biological media (e.g., serum-containing media) by monitoring for aggregation over time using DLS.
-
Visualizations
Caption: Workflow for Antibody-PEG Conjugation.
Caption: Workflow for Nanoparticle-PEG Conjugation.
Caption: Simplified HER2 Signaling Pathway.
Conclusion
This compound is a powerful tool for the development of next-generation diagnostic imaging agents. Its ability to improve the pharmacokinetic properties of biomolecules and nanoparticles, coupled with a versatile and site-specific conjugation chemistry, makes it an invaluable reagent for researchers in the field. The protocols and data provided herein serve as a starting point for the application of this compound, and specific optimization will be required for each unique application to achieve the best imaging results.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG17-Hydrazide Bioconjugation Techniques for Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG17-Hydrazide is a polyethylene glycol (PEG) reagent functionalized with a terminal hydrazide group. This reagent is a valuable tool in bioconjugation, enabling the covalent attachment of PEG chains to biomolecules such as proteins, glycoproteins, and peptides. The PEGylation of biomolecules can enhance their solubility, stability, and pharmacokinetic properties, while reducing immunogenicity.[1][2][3]
The core of this compound's utility lies in the reactivity of the hydrazide moiety towards carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[1][4] This reaction is chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. The stability of the resulting hydrazone bond is pH-dependent, being relatively stable at physiological pH but susceptible to hydrolysis under acidic conditions. This characteristic is particularly advantageous for applications requiring the release of a payload in acidic environments, such as the tumor microenvironment or within endosomes.
These application notes provide an overview of this compound bioconjugation, including detailed protocols for the modification of proteins and characterization of the resulting conjugates.
Reaction Principle
The fundamental reaction involves the nucleophilic addition of the hydrazide group of this compound to an aldehyde or ketone on the target biomolecule, followed by dehydration to form a hydrazone bond. This process is reversible and the rate of formation is influenced by pH, with mildly acidic conditions (pH 4.0-5.5) generally being optimal for rapid hydrazone formation. The reaction can also proceed efficiently at a pH range of 5.5-7.0, which offers a good balance between reaction rate and the stability of many biomolecules. Catalysts, such as aniline, can be used to increase the reaction rate, particularly at neutral pH.
Caption: Reaction scheme of this compound with an aldehyde.
Data Presentation
The efficiency and stability of the hydrazone linkage are critical for the successful application of this compound. The following tables summarize key quantitative data related to hydrazone formation and stability, compiled from studies on similar PEG-hydrazide conjugates.
Table 1: pH Optimization for Hydrazone Ligation
| pH Range | Reaction Characteristics |
| 4.0 - 5.5 | Generally the most favorable range for rapid hydrazone formation. |
| 5.5 - 7.0 | Reaction proceeds efficiently, offering a good balance between reaction rate and the stability of many biomolecules. |
| 7.0 - 7.4 | The reaction rate is slower but can be enhanced with catalysts like aniline. |
Table 2: Troubleshooting Common Bioconjugation Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH; Inactive reagents; Steric hindrance | Optimize reaction pH; Use fresh reagents; Increase reaction time or temperature; Increase the excess of this compound; Add a catalyst. |
| Precipitation of Reagents | Low solubility of one or both reactants in the reaction buffer | Add a co-solvent (e.g., DMSO, DMF) up to 10% (v/v); Ensure the final concentration of reagents is below their solubility limit. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody (mAb) via Periodate Oxidation
This protocol describes the gentle oxidation of carbohydrate moieties on a monoclonal antibody to generate aldehyde groups for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol solution (1 M in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in reaction buffer.
-
Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.
-
Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein
This protocol details the reaction of this compound with a protein containing aldehyde groups.
Materials:
-
Aldehyde-containing protein (from Protocol 1 or other sources)
-
This compound
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
(Optional) Aniline stock solution (1 M in a compatible organic solvent like DMF or DMSO)
-
Quenching solution (e.g., 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-containing protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the conjugation buffer to a concentration that is a 10 to 50-fold molar excess relative to the protein.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
(Optional, for catalyzed reaction) Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a quenching solution to consume any unreacted aldehyde groups.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by Size Exclusion Chromatography (SEC). Use a neutral buffer such as PBS, pH 7.4 as the mobile phase.
-
Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated protein.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (to confirm the mass of the conjugate) and UV-Vis spectroscopy (if either component has a chromophore).
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for bioconjugation using this compound.
Caption: pH-mediated payload release from an ADC.
References
Application Note: A Guide to Quantifying m-PEG17-Hydrazide Conjugation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction Methoxy-polyethylene glycol-hydrazide (m-PEG-Hydrazide) linkers are valuable tools in bioconjugation, used to modify proteins, peptides, and other molecules containing aldehyde or ketone groups. The m-PEG17-Hydrazide variant offers a discrete-length PEG spacer, providing excellent control over the final conjugate's properties. The conjugation reaction involves the formation of a hydrazone bond between the hydrazide moiety of the PEG linker and a carbonyl group on the target molecule. This bond is notably stable at physiological pH but can be designed to be cleavable under mildly acidic conditions, making it ideal for drug delivery systems targeting acidic environments like endosomes or tumors.[1]
Accurate quantification of conjugation efficiency is a critical step in developing and characterizing PEGylated molecules. It ensures batch-to-batch consistency, helps optimize reaction conditions, and is essential for understanding the structure-activity relationship of the final conjugate. This document provides a detailed overview of common analytical methods and protocols for quantifying the efficiency of this compound conjugation.
Conjugation Reaction Mechanism
The core of the conjugation process is the reaction between the nucleophilic hydrazide and an electrophilic aldehyde or ketone. This condensation reaction proceeds via a carbinolamine intermediate, which then dehydrates to form a stable carbon-nitrogen double bond, known as a hydrazone.[1] The reaction is typically performed in a slightly acidic buffer (pH 5-7) to facilitate the dehydration step.[1][2] Aniline can be used as a catalyst to increase the reaction rate and overall yield.[2]
Caption: this compound conjugation reaction forming a stable hydrazone bond.
General Experimental Workflow
The overall process for this compound conjugation and subsequent analysis follows a logical sequence. It begins with the conjugation reaction, followed by purification to remove unreacted reagents, and concludes with analysis using one or more of the quantitative techniques detailed in this note.
Caption: General workflow for conjugation and analysis.
Methods for Quantifying Conjugation Efficiency
Several analytical techniques can be employed to determine the efficiency of PEGylation. The choice of method depends on the nature of the target molecule, the required precision, and the available instrumentation.
Decision Tree for Method Selection
The following diagram provides a logical guide to selecting the most appropriate analytical method based on key experimental parameters.
Caption: Decision tree for selecting a quantification method.
Comparison of Analytical Techniques
The table below summarizes the key features of the most common analytical methods for assessing this compound conjugation.
| Feature | Mass Spectrometry (MS) | Reverse-Phase HPLC (RP-HPLC) | TNBS Colorimetric Assay |
| Principle | Measures the mass-to-charge ratio to confirm the mass increase upon conjugation. | Separates the conjugate from unreacted starting materials based on differences in hydrophobicity. | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with free hydrazide groups to produce a colored product, allowing quantification of unreacted PEG-Hydrazide. |
| Primary Output | Absolute mass confirmation of the conjugate and assessment of product purity. | Purity of the conjugate; quantification of reactants and products by peak area integration. | Concentration of remaining free hydrazide groups. |
| Sensitivity | High (ng-µg range). | High (ng-µg range). | Moderate (µg-mg range). |
| Sample Prep | Can be complex; requires desalting. | Simple; direct injection of the reaction mixture or purified product. | Simple; requires dilution in buffer. |
| Advantages | Provides definitive structural confirmation and can identify different PEGylated species. | Excellent for separating complex mixtures and widely accessible. High reproducibility. | Rapid, inexpensive, and does not require complex instrumentation. |
| Disadvantages | Can produce complex spectra for polydisperse samples; expensive instrumentation. | Requires that the conjugate has a different retention time from the starting materials. Does not provide direct molecular weight information. | Indirect method measuring reactant consumption, not product formation. Other primary amines in the sample can interfere. |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC
This method is ideal for monitoring reaction progress and quantifying the final product purity by separating the PEGylated conjugate from the unreacted target molecule and excess this compound.
Materials:
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified conjugate in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Chromatography:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient, for example, from 5% to 95% Mobile Phase B over 10 minutes.
-
Set the flow rate to 0.3 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength where the target molecule or conjugate absorbs (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted target molecule and the final conjugate. The conjugate will typically have a different retention time.
-
Integrate the peak areas for both the unreacted molecule (Area_unreacted) and the conjugate (Area_conjugate).
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = [Area_conjugate / (Area_conjugate + Area_unreacted)] x 100
-
-
Protocol 2: Confirmation by Mass Spectrometry
Mass spectrometry provides an exact mass for the conjugate, confirming that the PEG linker has been successfully attached.
Materials:
-
Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer.
-
Appropriate solvent for sample dissolution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Procedure:
-
Sample Preparation: Ensure the sample is purified to remove salts and non-volatile buffer components, which can interfere with ionization. Dialysis or size-exclusion chromatography is recommended. Dissolve the purified conjugate in a suitable solvent.
-
Mass Spectrometry (ESI-QTOF Example):
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Set the capillary voltage to ~3.5 kV and the sampling cone voltage to ~30 V.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-2000 m/z for small molecules, higher for proteins).
-
-
Data Analysis:
-
Acquire the mass spectrum of the unconjugated target molecule as a control.
-
Compare the mass spectrum of the conjugate to the control.
-
A mass shift corresponding to the molecular weight of the attached this compound moiety confirms successful conjugation. The degree of PEGylation (average number of PEGs per molecule) can be calculated from the mass increase.
-
Protocol 3: Quantification of Unreacted Hydrazide by TNBS Assay
This colorimetric assay quantifies the number of free hydrazide groups remaining in a solution, allowing for an indirect measurement of conjugation efficiency by determining the amount of consumed this compound.
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBS Reagent: 0.01% (w/v) solution of TNBSA in the reaction buffer (prepare fresh).
-
Quenching Solution: 10% SDS and 1 N HCl.
-
UV-Vis Spectrophotometer.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the starting this compound material in the reaction buffer.
-
Process these standards alongside the samples as described below to generate a standard curve of absorbance vs. hydrazide concentration.
-
-
Sample Reaction:
-
To 0.5 mL of your sample (from the conjugation reaction), add 0.25 mL of the 0.01% TNBS solution. Mix well.
-
Include a "blank" sample containing only the reaction buffer and the TNBS solution.
-
Incubate all tubes at 37°C for 2 hours.
-
-
Quenching and Measurement:
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.
-
Measure the absorbance of the solutions at 335 nm against the blank.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of unreacted hydrazide in your sample.
-
Calculate the amount of consumed hydrazide by subtracting the remaining amount from the initial starting amount.
-
Conjugation Efficiency (%) = [(Initial Hydrazide - Unreacted Hydrazide) / Initial Hydrazide] x 100
-
References
Application Notes and Protocols for Protein Immobilization using m-PEG17-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of proteins onto surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, including diagnostics, proteomics, and the development of novel therapeutic platforms. m-PEG17-Hydrazide is a heterobifunctional linker designed to facilitate the covalent attachment of proteins to aldehyde- or ketone-presenting surfaces. The methoxy-terminated polyethylene glycol (PEG) chain, consisting of 17 ethylene glycol units, provides a hydrophilic spacer that minimizes non-specific binding and preserves the biological activity of the immobilized protein. The terminal hydrazide group reacts specifically with aldehydes or ketones to form a stable hydrazone bond. This document provides detailed application notes and experimental protocols for the effective use of this compound in protein immobilization.
Principle of Hydrazide-Aldehyde Ligation
The immobilization strategy is based on the chemoselective reaction between a hydrazide and an aldehyde or ketone. The hydrazide group of the this compound linker acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone on the surface or the protein. This reaction results in the formation of a stable hydrazone bond. The reaction is most efficient at a slightly acidic pH (typically pH 5-7).[1] The inclusion of a catalyst, such as aniline, can significantly accelerate the rate of hydrazone bond formation.[1][2][3]
Key Applications
-
Biosensor Development: Covalent attachment of antibodies, enzymes, or other recognition elements to sensor surfaces for sensitive and specific detection of analytes.
-
Protein Microarrays: Spatially defined immobilization of proteins for high-throughput screening and interaction studies.
-
Drug Delivery Systems: Functionalization of nanoparticles and other drug carriers with targeting proteins.
-
Biocatalysis: Creation of reusable and stable biocatalysts by immobilizing enzymes on solid supports.
-
Cell Culture: Modification of surfaces with adhesion proteins to promote cell attachment and growth.
Data Presentation
Table 1: Influence of PEG Linker Length on Immobilized Peptide Density
This table summarizes the relative surface density of different peptides immobilized on a surface using PEG linkers of varying lengths. While not specific to this compound, it provides a general understanding of how PEG chain length can influence immobilization efficiency. The data is presented as net fluorescence units, which is proportional to the surface density of the immobilized, fluorescently labeled peptide.
| PEG Linker (Number of EG units) | Melittin-C27 (Net Fluorescence Units) | Histatin-C25 (Net Fluorescence Units) | Magainin 2-C24 (Net Fluorescence Units) | Tritrpticin-C14 (Net Fluorescence Units) |
| 4 | ~1500 | ~1000 | ~1200 | ~800 |
| 8 | ~2000 | ~1500 | ~1800 | ~1200 |
| 12 | ~2200 | ~1800 | ~2000 | ~1500 |
| 24 | ~1800 | ~1200 | ~1500 | ~1000 |
Data adapted from a study on the effect of PEG linker length on peptide immobilization.[4] The values are approximate and intended for comparative purposes.
Table 2: Kinetic Data for Aniline-Catalyzed Hydrazone Ligation
This table presents the second-order rate constants (k₁) for hydrazone formation in the presence and absence of an aniline catalyst. The data highlights the significant rate enhancement achieved with aniline catalysis.
| Reactants | pH | Aniline Concentration (mM) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Fold Rate Enhancement |
| 6-hydrazinopyridyl peptide + Benzaldehyde | 7.0 | 0 | 2.6 ± 0.1 | 1 |
| 6-hydrazinopyridyl peptide + Benzaldehyde | 7.0 | 10 | 190 ± 10 | ~73 |
| 6-hydrazinopyridyl peptide + Benzaldehyde | 7.0 | 100 | 2000 ± 100 | ~769 |
| Hydrazide peptide + Glyoxylyl peptide | 5.7 | 0 | 0.0031 ± 0.0001 | 1 |
| Hydrazide peptide + Glyoxylyl peptide | 5.7 | 10 | 0.21 ± 0.01 | ~68 |
Data adapted from studies on aniline-catalyzed hydrazone ligation.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the functionalization of an amine-reactive surface (e.g., NHS-ester activated) with this compound.
Materials:
-
This compound
-
NHS-ester activated surface (e.g., microplate, biosensor chip, or nanoparticle)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5)
-
Wash buffer (e.g., PBS or PBST)
Procedure:
-
Prepare a solution of this compound in amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately apply the this compound solution to the NHS-ester activated surface.
-
Incubate for 30 minutes to 2 hours at room temperature with gentle agitation.
-
Remove the this compound solution.
-
Add the quenching solution and incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups.
-
Wash the surface three times with the wash buffer.
-
The hydrazide-functionalized surface is now ready for protein immobilization.
Protocol 2: Generation of Aldehydes on Glycoproteins
This protocol outlines the oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups.
Materials:
-
Glycoprotein solution (1-10 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the glycoprotein in oxidation buffer.
-
Prepare a fresh solution of sodium meta-periodate in oxidation buffer. A final concentration of 1-10 mM is typically used.
-
Add the sodium meta-periodate solution to the glycoprotein solution. The molar ratio of periodate to protein should be optimized for each specific glycoprotein.
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Immediately remove the excess periodate and byproducts using a desalting column or dialysis against the coupling buffer (see Protocol 3).
Protocol 3: Immobilization of Aldehyde-Containing Protein on a Hydrazide-Functionalized Surface
Materials:
-
Hydrazide-functionalized surface (from Protocol 1)
-
Aldehyde-containing protein (from Protocol 2 or a protein with an engineered aldehyde tag)
-
Coupling buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0-6.0)
-
(Optional) Aniline catalyst solution (e.g., 10-100 mM aniline in coupling buffer)
-
Quenching/Blocking solution (e.g., 100 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., PBST)
Procedure:
-
Dilute the aldehyde-containing protein to the desired concentration (e.g., 0.1-1 mg/mL) in the coupling buffer.
-
(Optional) If using a catalyst, add the aniline solution to the protein solution.
-
Apply the protein solution to the hydrazide-functionalized surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the protein solution.
-
Wash the surface three times with the wash buffer to remove any non-covalently bound protein.
-
(Optional) Block any remaining reactive hydrazide groups by incubating with a quenching/blocking solution for 30 minutes.
-
Wash the surface three times with the wash buffer.
-
The protein-immobilized surface is now ready for use.
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Chemical reaction of hydrazone bond formation.
Caption: Factors influencing successful protein immobilization.
References
- 1. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG17-Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with m-PEG17-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PEGylation reagent that contains a hydrazide functional group (-NH-NH2). This group specifically reacts with aldehyde or ketone groups on a protein to form a stable hydrazone bond.[1] For this reaction to occur, the protein must first have these carbonyl groups introduced, typically through the chemical or enzymatic oxidation of carbohydrate moieties on glycoproteins or the N-terminal serine or threonine residues.[2][3] A common method is the gentle oxidation of sialic acid residues on glycoproteins using sodium periodate.[2][4]
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during this process can be attributed to several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. An unsuitable pH can lead to protein unfolding and exposure of hydrophobic patches, promoting aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
-
Inefficient Aldehyde Generation: Over-oxidation during the aldehyde generation step can damage the protein, while under-oxidation can lead to a heterogeneous product and unreacted protein which may be prone to aggregation under the reaction conditions.
-
PEG Reagent Addition: Rapid or localized high concentrations of the PEG reagent, especially if dissolved in an organic solvent like DMSO, can cause protein destabilization.
-
Protein-Specific Instability: Some proteins are inherently more prone to aggregation, and the modifications introduced during the PEGylation workflow can exacerbate this.
Q3: What is the optimal pH for the PEGylation reaction with this compound?
The formation of a hydrazone bond between a hydrazide and an aldehyde is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0. However, the optimal pH is a balance between reaction efficiency and the stability of your specific protein. For many proteins that are sensitive to acidic conditions, the reaction can be performed at a neutral pH (7.0-7.4), though this may require a longer reaction time or the use of a catalyst like aniline. It is highly recommended to perform a pH screening study to determine the optimal condition for your protein.
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running non-reducing SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked aggregates.
-
Turbidity Measurement: An increase in the absorbance of a solution at a wavelength around 350-600 nm, measured by a UV-Vis spectrophotometer, can indicate the formation of insoluble aggregates.
Troubleshooting Guides
Issue: I am observing precipitation/visible aggregates in my reaction mixture.
This is a common problem that can often be resolved by systematically optimizing the reaction conditions.
Troubleshooting Workflow
References
Technical Support Center: Characterization of m-PEG17-Hydrazide Modified Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to characterizing proteins modified with m-PEG17-Hydrazide. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a polyethylene glycol (PEG) reagent with a terminal hydrazide group (-NH-NH2). This hydrazide group is highly reactive towards carbonyl groups, such as aldehydes and ketones.[1] The most common strategy for modifying proteins with this compound involves the oxidation of carbohydrate moieties on glycoproteins. Mild oxidation of sialic acid residues with sodium periodate generates aldehyde groups, which then react with the hydrazide to form a stable hydrazone bond.[2][3] This method allows for site-specific PEGylation on the glycan portion of a protein, often distant from the protein's active site.[2]
Q2: What are the main applications of modifying proteins with this compound?
A2: Protein PEGylation, including modification with this compound, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[4] Key benefits include increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity. Site-specific PEGylation using hydrazide chemistry is particularly advantageous as it can generate a more homogeneous product with preserved biological activity.
Q3: What is the expected mass increase after modifying a protein with this compound?
A3: The expected mass increase depends on the number of this compound molecules attached to the protein. The molecular weight of the this compound reagent itself needs to be considered. The following table summarizes the expected mass increase for different degrees of PEGylation.
| Degree of PEGylation | Description | Approximate Mass Increase (Da) |
| 1 | Mono-PEGylated | 833 |
| 2 | Di-PEGylated | 1666 |
| 3 | Tri-PEGylated | 2499 |
| n | Multi-PEGylated | n x 833 |
Note: The exact mass of the this compound reagent may vary slightly between suppliers. Always refer to the manufacturer's specifications for the precise molecular weight.
Q4: How stable is the hydrazone bond formed between the protein and this compound?
A4: The stability of the hydrazone bond is influenced by pH. Generally, hydrazones are more stable at neutral to slightly acidic pH. The hydrolysis of hydrazones is acid-catalyzed. Hydrazones formed from aromatic aldehydes tend to be more resistant to hydrolysis compared to those formed from aliphatic aldehydes. For therapeutic applications requiring high stability, the nature of the aldehyde on the protein and the formulation buffer are important considerations.
Troubleshooting Guide
Problem 1: Low or no PEGylation detected after the reaction.
-
Potential Cause 1: Inefficient oxidation of the glycoprotein.
-
Solution: Ensure the sodium periodate solution is freshly prepared and protected from light. Optimize the concentration of sodium periodate and the reaction time. Be aware that excessive oxidation can lead to protein damage. Perform a control experiment to confirm the generation of aldehyde groups.
-
-
Potential Cause 2: Inactive this compound reagent.
-
Solution: Hydrazide compounds can degrade over time. Use a fresh vial of the reagent or test the reactivity of the old batch on a model compound. Store the reagent as recommended by the manufacturer, typically desiccated and at a low temperature.
-
-
Potential Cause 3: Suboptimal reaction conditions for hydrazone formation.
-
Solution: The reaction between a hydrazide and an aldehyde is pH-dependent, typically favoring a slightly acidic pH (around 5 to 7). Ensure your reaction buffer is within the optimal pH range. The presence of catalysts like aniline can sometimes accelerate hydrazone formation.
-
-
Potential Cause 4: Interfering substances in the reaction buffer.
-
Solution: Buffers containing primary amines, such as Tris, can potentially react with aldehydes and compete with the hydrazide reagent. It is advisable to use non-amine-containing buffers like MES or HEPES for the conjugation step.
-
Problem 2: Protein precipitation or aggregation during or after PEGylation.
-
Potential Cause 1: Poor solubility of the this compound reagent.
-
Solution: While PEG itself is highly soluble, some derivatives might have limited solubility in aqueous buffers. If the reagent is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%) to avoid protein denaturation.
-
-
Potential Cause 2: Changes in protein properties upon PEGylation.
-
Solution: The attachment of PEG chains can alter the protein's surface properties and isoelectric point, which might lead to aggregation in certain buffer conditions. Try performing the reaction at a different pH or in the presence of stabilizing excipients like arginine or sucrose.
-
-
Potential Cause 3: Over-PEGylation.
-
Solution: The addition of too many PEG chains can sometimes lead to aggregation. Reduce the molar excess of the this compound reagent in the reaction to control the degree of PEGylation.
-
Problem 3: Difficulty in characterizing the PEGylated protein.
-
Potential Cause 1: Heterogeneity of the PEGylated product.
-
Solution: Even with site-specific chemistries, some degree of heterogeneity (e.g., varying numbers of PEG chains attached) can occur. Utilize high-resolution analytical techniques like mass spectrometry and various HPLC methods to characterize the different species. Preparative chromatography may be necessary to isolate a more homogeneous product.
-
-
Potential Cause 2: Broad peaks in SDS-PAGE.
-
Solution: PEGylated proteins often run as broad bands on SDS-PAGE and at a higher apparent molecular weight than their actual mass due to the hydrodynamic properties of the PEG chain. This is a known phenomenon. For better resolution and to avoid issues with PEG-SDS interactions, consider using native PAGE.
-
-
Potential Cause 3: Complex mass spectra.
-
Solution: The polydispersity of PEG can complicate mass spectra. For ESI-MS, the presence of multiple charge states further adds to the complexity. Deconvolution of the spectra is often necessary. Using high-resolution mass spectrometry can help in resolving the different PEGylated species.
-
Experimental Protocols
SDS-PAGE Analysis
-
Principle: To visually confirm the increase in molecular weight upon PEGylation.
-
Methodology:
-
Prepare samples of the unmodified protein and the PEGylation reaction mixture.
-
Mix the samples with an appropriate volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Expected Result: The PEGylated protein will appear as a band or a smear with a higher apparent molecular weight compared to the unmodified protein.
-
Intact Mass Spectrometry (MS) Analysis
-
Principle: To determine the molecular weight of the PEGylated protein and assess the degree of PEGylation.
-
Methodology:
-
Desalt the protein samples using a suitable method (e.g., reverse-phase C4 ZipTip) to remove non-volatile salts.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
For ESI-MS, acquire the data over an appropriate m/z range.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Expected Result: The mass spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the this compound.
-
Peptide Mapping Mass Spectrometry
-
Principle: To identify the specific site(s) of PEGylation.
-
Methodology:
-
Denature, reduce, and alkylate both the unmodified and PEGylated protein samples.
-
Digest the proteins with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the peptide maps of the unmodified and PEGylated proteins.
-
Search for peptides in the PEGylated sample that have a mass addition corresponding to the this compound. The sequence of this peptide will reveal the site of modification.
-
Expected Result: Identification of a specific peptide with a mass modification will confirm the location of the hydrazone linkage.
-
Size Exclusion Chromatography (SEC-HPLC)
-
Principle: To assess the purity of the PEGylated protein and detect the presence of aggregates or unreacted protein.
-
Methodology:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the PEGylated protein sample.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Expected Result: The PEGylated protein should elute as a major peak. The presence of peaks at earlier retention times may indicate aggregation, while peaks at later retention times could correspond to the unmodified protein.
-
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound modified proteins.
Caption: Troubleshooting decision tree for low PEGylation efficiency.
References
Technical Support Center: m-PEG17-Hydrazide Reaction Kinetics Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction kinetics of m-PEG17-Hydrazide for consistent and efficient bioconjugation.
Troubleshooting Guide
Users may encounter several common issues during conjugation experiments with this compound. This guide provides a structured approach to identifying and resolving these problems.
| Observation/Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Suboptimal pH: The reaction buffer is outside the optimal pH range for hydrazone formation.[1][2] 2. Low Reactant Concentration: Insufficient concentration of one or both reactants is limiting the reaction rate.[3] 3. Inactive Carbonyl Group: The aldehyde or ketone on the target molecule is not present or has lost reactivity.[3] 4. Steric Hindrance: Bulky groups near the reaction sites are impeding the reaction.[1] | 1. Verify the reaction buffer's pH. The optimal range for hydrazone formation is typically mildly acidic, between pH 4.5 and 6.0. For biomolecules sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but may require longer reaction times or the addition of a catalyst. 2. Increase the concentration of the this compound or the carbonyl-containing molecule. Using a 5- to 10-fold molar excess of the PEG reagent can be beneficial, especially if the target molecule is valuable. 3. Confirm the presence and reactivity of the aldehyde or ketone on your substrate. If aldehydes were generated via oxidation (e.g., with sodium periodate), ensure the oxidation step was successful and that any remaining oxidizing agent was quenched before adding the hydrazide. 4. If possible, consider alternative conjugation strategies to minimize steric hindrance. Increasing the reaction temperature and/or extending the reaction time may also help overcome this issue. |
| Slow Reaction Kinetics | 1. Neutral pH: The reaction is being performed at a neutral pH without a catalyst, where the dehydration step is slow. 2. Low Temperature: The reaction temperature is too low to achieve a sufficient reaction rate. | 1. For reactions at neutral pH (7.0-7.4), consider adding a nucleophilic catalyst, such as aniline, to accelerate the rate of hydrazone formation. 2. Increase the reaction temperature. If the reactants are thermally stable, performing the reaction at a higher temperature (e.g., 37°C or refluxing for small molecules) can significantly increase the rate. |
| Conjugate Degrades During Purification or Storage | 1. Hydrolysis of Hydrazone Bond: The hydrazone bond is reversible and susceptible to hydrolysis, particularly under acidic conditions (pH < 6). | 1. Ensure that purification and storage buffers are at a neutral or slightly basic pH (>7.0). 2. Store the purified conjugate at 4°C for short-term storage or frozen at -20°C / -80°C for long-term stability. |
| Formation of Side Products | 1. Azine Formation: An excess of the carbonyl compound can react with the newly formed hydrazone, leading to the formation of an azine side product. | 1. Use a slight molar excess of the this compound relative to the carbonyl compound to minimize azine formation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between this compound and an aldehyde or ketone?
A1: The reaction proceeds via a nucleophilic addition mechanism to form a hydrazone bond. The process involves two key steps:
-
Nucleophilic Attack: The terminal hydrazide group (-NH-NH2) of the this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.
-
Dehydration: This intermediate then undergoes an acid-catalyzed dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone.
Q2: How does pH critically influence the reaction kinetics?
A2: The rate of hydrazone formation is highly dependent on pH, often exhibiting a bell-shaped curve.
-
Acidic pH (Optimal Range ~4.5-6.0): In this range, there is a balance. The carbonyl oxygen can be protonated, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazide. Simultaneously, the dehydration step is efficiently acid-catalyzed.
-
Very Low pH (< 3-4): At very low pH, the hydrazide nucleophile can become protonated (-NH-NH3+), which renders it unreactive and slows down the initial addition step.
-
Neutral or Basic pH (> 7): At higher pH, the acid-catalyzed dehydration of the hemiaminal intermediate becomes the rate-limiting step and can be very slow.
Q3: When should I consider using a catalyst for the conjugation?
A3: A catalyst is highly recommended when conducting the reaction at or near neutral pH (7.0-7.4), as the reaction rate can be quite slow under these conditions. Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate hydrazone formation at neutral pH, leading to higher yields in shorter timeframes.
Q4: How stable is the resulting hydrazone bond, and what factors affect its stability?
A4: The hydrazone bond is a reversible covalent bond. Its stability is primarily influenced by pH. The bond is susceptible to hydrolysis under acidic conditions (pH < 6), which will cleave the linkage and regenerate the original aldehyde/ketone and hydrazide. The bond is generally more stable at neutral and basic pH. The structure of the carbonyl compound also plays a role; hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.
Q5: What methods can be used to monitor the progress of the reaction?
A5: Several analytical techniques can be employed to monitor the reaction progress and characterize the final conjugate. These include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and confirm the mass of the desired conjugate.
-
For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the shift in molecular weight of the protein after PEGylation.
Experimental Protocols
General Protocol for this compound Conjugation to an Aldehyde or Ketone
This protocol provides a general starting point. Optimal conditions, particularly reactant concentrations and reaction time, may need to be determined empirically for each specific application.
1. Preparation of Reactants:
-
Carbonyl-Containing Substrate: Dissolve the aldehyde or ketone-containing substrate in a suitable reaction buffer.
-
For small molecules, a 100 mM sodium acetate buffer at pH 4.7 is a good starting point.
-
For biomolecules, a 100 mM sodium phosphate buffer with 150 mM NaCl at pH 7.2-7.4 is often used, though the reaction will be slower.
-
-
This compound Solution: Dissolve the this compound in the same reaction buffer immediately before use. A 1.5- to 10-fold molar excess of the hydrazide over the carbonyl substrate is commonly used.
2. Conjugation Reaction:
-
Add the this compound solution to the solution of the carbonyl-containing substrate.
-
If performing the reaction at neutral pH, add a catalyst (e.g., 10-50 mM aniline) to the reaction mixture.
-
Incubate the reaction mixture. A typical starting point is 2-4 hours at room temperature. For slower reactions, this can be extended overnight or performed at an elevated temperature (e.g., 37°C), assuming the substrate is stable.
3. Monitoring the Reaction:
-
At various time points, an aliquot of the reaction mixture can be taken and analyzed by an appropriate method (e.g., HPLC, LC-MS, or SDS-PAGE) to determine the extent of conjugation.
4. Purification:
-
Once the reaction has reached the desired level of completion, purify the conjugate to remove excess this compound, catalyst, and any side products.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) for macromolecular conjugates.
Visualizations
References
Impact of temperature on m-PEG17-Hydrazide reaction rate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing m-PEG17-Hydrazide in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and provide clarity on reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a reaction involving this compound?
A1: The optimal temperature for a reaction with this compound depends on the specific substrate and the desired reaction time. Generally, these reactions are conducted at room temperature (20-25°C). For sensitive biomolecules, the temperature can be lowered to 4°C, which will require a longer reaction time. If a faster reaction or higher yield is desired, the temperature can be increased to 37°C or even higher, provided the stability of the reacting molecules is not compromised. In some hydrazone formation reactions, temperatures as high as 80°C have been used to maximize yield and minimize reaction time[1].
Q2: How does temperature affect the rate of reaction?
A2: As with most chemical reactions, increasing the temperature will increase the rate of the hydrazone bond formation between this compound and an aldehyde or ketone. Higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus accelerating the reaction.
Q3: What is the expected yield for a typical this compound conjugation reaction?
A3: The expected yield can vary significantly based on the reactants and reaction conditions. For instance, the reaction of a protein C-terminal hydrazide with a PEG derivative at room temperature overnight has been reported to yield approximately 55% of the PEGylated product[2]. Optimizing factors such as pH, molar ratio of reactants, and temperature can help to improve the yield.
Q4: What is the mechanism of the reaction between this compound and an aldehyde or ketone?
A4: The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the acid-catalyzed dehydration of the intermediate to form a stable hydrazone bond (C=N).
Q5: How can I monitor the progress of my this compound conjugation reaction?
A5: The progress of the conjugation can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate the PEGylated product from the starting materials. Mass spectrometry can confirm the mass of the desired product, and if one of the reactants is a protein, SDS-PAGE will show an increase in molecular weight corresponding to the attached PEG chain.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Suboptimal Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature (e.g., from 4°C to room temperature, or from room temperature to 37°C). Monitor the reaction at each temperature to find the optimal balance between reaction rate and stability of your molecules. |
| Incorrect pH: The pH of the reaction buffer is critical for hydrazone formation. | Ensure the pH of your reaction buffer is within the optimal range for hydrazone ligation, which is typically between pH 4.5 and 7.4. The optimal pH may need to be determined empirically for your specific system. | |
| Degraded this compound: The hydrazide group is susceptible to hydrolysis. | Store this compound under desiccated conditions at -20°C or lower. Allow the reagent to warm to room temperature before opening the vial to prevent condensation. | |
| Inactive Aldehyde/Ketone: The carbonyl group on your molecule may have degraded or be sterically hindered. | Check the purity and integrity of your aldehyde or ketone-containing molecule. Consider using a fresh batch or re-purifying the existing material. | |
| Slow Reaction Rate | Low Temperature: The reaction is being performed at a low temperature (e.g., 4°C) to protect sensitive molecules. | Be prepared for a longer reaction time (e.g., overnight or even 24-48 hours). Alternatively, if your molecule's stability allows, consider a modest increase in temperature. |
| Low Reactant Concentration: The concentration of one or both reactants is too low. | If possible, increase the concentration of the reactants. A higher concentration will lead to more frequent molecular collisions and a faster reaction rate. | |
| Absence of Catalyst: The reaction may be inherently slow at neutral pH without a catalyst. | For reactions at or near neutral pH, the addition of a catalyst such as aniline can significantly increase the reaction rate. | |
| Poor Yield | Suboptimal Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., HPLC) until the product concentration plateaus. |
| Equilibrium Limitations: The reaction may have reached equilibrium with significant amounts of unreacted starting materials. | Consider using an excess of this compound to drive the reaction towards the product side. | |
| Side Reactions: The reactants may be participating in unintended side reactions at the chosen temperature. | If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer period. | |
| Product Instability | Hydrolysis of Hydrazone Bond: The hydrazone bond is susceptible to hydrolysis, especially at low pH. | Ensure that the final product is stored in a buffer at or near neutral pH (pH 7.0-7.4) to maintain the stability of the hydrazone linkage. |
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for hydrazone formation with PEG-hydrazides based on available literature. Note that the optimal conditions for your specific this compound reaction may vary and should be determined empirically.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 4°C | Room Temperature (20-25°C) | 37°C |
| Typical Reaction Time | Overnight to 48 hours | 2-24 hours | 1-4 hours |
| Expected Outcome | Slower reaction rate, suitable for highly sensitive biomolecules. | Standard condition for many conjugations, offering a balance between reaction speed and stability. | Faster reaction rate, potentially leading to higher yield in a shorter time. May not be suitable for temperature-sensitive molecules. |
| Reported Yield | - | ~55% (for a specific protein PEGylation)[2] | - |
Experimental Protocols
General Protocol for this compound Conjugation to an Aldehyde-Containing Molecule
-
Buffer Preparation: Prepare a reaction buffer at the desired pH. A common choice is 100 mM sodium phosphate or sodium acetate buffer with a pH between 5.5 and 7.4.
-
Reactant Preparation:
-
Dissolve the aldehyde-containing molecule in the reaction buffer to a known concentration.
-
Dissolve this compound in the reaction buffer or a compatible solvent (like DMSO) to a known concentration. It is common to use a molar excess of the PEG-hydrazide (e.g., 1.5 to 10-fold).
-
-
Reaction Incubation:
-
Add the this compound solution to the solution of the aldehyde-containing molecule.
-
Incubate the reaction mixture at the chosen temperature (e.g., 4°C, room temperature, or 37°C) with gentle stirring or agitation.
-
Monitor the reaction progress periodically using a suitable analytical method (e.g., HPLC, mass spectrometry).
-
-
Purification: Once the reaction has reached the desired level of completion, purify the conjugate to remove unreacted this compound and other reagents. Size-exclusion chromatography or dialysis are common methods for this purpose.
-
Analysis and Storage: Characterize the purified conjugate to confirm its identity and purity. Store the final product under appropriate conditions to ensure its stability, typically at -20°C or -80°C.
Visualizations
References
Technical Support Center: Purification of PEGylated Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the removal of unreacted m-PEG17-Hydrazide following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Removing excess this compound is a critical step to ensure the purity and quality of your final PEGylated product. Unreacted PEG can interfere with downstream applications by competing for binding sites, causing inaccurate characterization, and potentially leading to side effects in therapeutic applications. Purifying the conjugate is essential for obtaining accurate data on its biological activity and function.
Q2: What is the approximate molecular weight of this compound?
The calculated molecular weight of this compound is approximately 853 Da. This relatively low molecular weight is a key factor in selecting an appropriate size-based purification method to separate it from a much larger protein or biomolecule conjugate.
Q3: What are the most common methods for removing small, unreacted PEG reagents?
The most common and effective methods leverage the significant size difference between the small PEG-hydrazide (~0.85 kDa) and the much larger PEGylated biomolecule. These techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid method that separates molecules based on their size.[1][2]
-
Dialysis / Ultrafiltration: A technique that uses a semi-permeable membrane to separate molecules based on a specific molecular weight cutoff (MWCO).[1][3]
-
Tangential Flow Filtration (TFF): A scalable and efficient filtration method for purification, buffer exchange, and concentration.[4]
Choosing Your Purification Method
Selecting the best purification strategy depends on factors like your sample volume, desired final concentration, and available equipment. The workflow and table below can help guide your decision.
References
Technical Support Center: Optimizing m-PEG17-Hydrazide Conjugation
Welcome to the technical support center for m-PEG17-Hydrazide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your conjugation experiments. Below, you will find frequently asked questions (FAQs) for quick answers to common queries and detailed troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is most efficient in a slightly acidic buffer, typically within a pH range of 5.0 to 7.0. While the reaction can proceed at neutral pH (7.0-7.4), which may be necessary for the stability of certain proteins, the rate is generally slower.[1] For many applications, a starting pH of 5.5 to 6.0 is recommended.[2]
Q2: What type of buffer should I use for the conjugation reaction?
Phosphate-based buffers (e.g., sodium phosphate) and acetate buffers (e.g., sodium acetate) are commonly used for hydrazone ligation.[2] It is crucial to use a buffer that does not contain primary amines, as these can compete with the hydrazide for reaction with the aldehyde or ketone.
Q3: Can I use a catalyst to improve the reaction efficiency?
Yes, aniline can be used as a catalyst to significantly increase the rate and efficiency of hydrazone bond formation. Aniline catalysis can lead to a more complete and faster conjugation, which is particularly beneficial when working with low concentrations of reactants or less reactive carbonyl groups. A typical concentration for aniline catalysis is in the range of 10-100 mM.
Q4: How can I prevent my protein from aggregating during the conjugation reaction?
Protein aggregation can be a concern during conjugation reactions. Here are a few strategies to mitigate this issue:
-
Optimize Buffer Conditions: Ensure the pH of your reaction buffer is one in which your protein is stable.
-
Include Additives: Consider adding stabilizing excipients to your buffer, such as sugars (e.g., sucrose, trehalose) or low concentrations of non-ionic detergents.
-
Control Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of aggregation. If possible, perform the reaction at a lower protein concentration.
-
Leverage the PEG Moiety: The polyethylene glycol (PEG) component of this compound is hydrophilic and can help to increase the solubility and stability of the resulting conjugate, forming a protective layer around the protein.
Q5: How stable is the formed hydrazone bond?
Hydrazone bonds exhibit pH-dependent stability. They are generally stable at neutral pH but are susceptible to hydrolysis under acidic conditions. This property can be advantageous for applications such as drug delivery, where release of a payload is desired in the acidic environment of endosomes or lysosomes. The stability of the hydrazone bond can also be influenced by the chemical structure of the aldehyde or ketone it is formed with; for instance, hydrazones derived from aliphatic aldehydes tend to be more sensitive to acidic hydrolysis than those from aromatic aldehydes.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer. The optimal range for hydrazone formation is typically pH 5.0-7.0. If your protein is sensitive to low pH, you can try a pH closer to neutral, but be aware that the reaction rate may be slower. |
| Degraded this compound reagent. | Hydrazide reagents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent if you suspect degradation. |
| Inefficient aldehyde/ketone formation on the substrate. | If you are generating aldehydes on your biomolecule (e.g., through periodate oxidation of glycoproteins), ensure that this initial step is efficient. Remember to quench any remaining oxidizing agent before adding the hydrazide to prevent unwanted side reactions. |
| Insufficient molar excess of this compound. | Increase the molar excess of the this compound reagent relative to the aldehyde or ketone-containing molecule. A 10- to 50-fold molar excess is a common starting point. |
| Suboptimal reaction time or temperature. | The reaction may not have reached completion. Increase the incubation time (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. Most reactions are carried out at room temperature, but for sensitive molecules, performing the reaction at 4°C for a longer period (e.g., overnight) can be beneficial. |
Issue 2: Protein Aggregation or Precipitation During Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal buffer conditions for protein stability. | Ensure the pH and ionic strength of your buffer are suitable for your specific protein. |
| High protein concentration. | If possible, reduce the concentration of your protein in the reaction mixture. High concentrations can promote intermolecular interactions that lead to aggregation. |
| Presence of organic co-solvents. | If your this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the reaction mixture is low enough to not destabilize your protein. |
| Local high concentration of PEG reagent upon addition. | Add the this compound solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations that could induce precipitation. |
Data Summary
| Parameter | Recommended Range/Condition | Notes |
| Reaction pH | 5.0 - 7.0 | Optimal for hydrazone formation. |
| Buffer Type | Sodium Phosphate, Sodium Acetate | Avoid buffers containing primary amines. |
| Catalyst | Aniline (10-100 mM) | Increases reaction rate and efficiency. |
| Molar Excess of PEG-Hydrazide | 10 - 50 fold | Should be optimized for your specific reaction. |
| Reaction Temperature | Room Temperature or 4°C | 4°C for longer incubations with sensitive molecules. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimum time. |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol assumes your target molecule has available aldehyde or ketone groups.
Materials:
-
Aldehyde or ketone-containing molecule in a suitable buffer.
-
This compound
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Aniline solution (optional, for catalysis)
-
Quenching solution (optional)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Buffer Exchange: Ensure your aldehyde or ketone-containing molecule is in the Conjugation Buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in the Conjugation Buffer.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to your target molecule solution.
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C overnight.
-
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess hydrazide.
-
Purification: Remove unreacted this compound and other small molecules using Size-Exclusion Chromatography (SEC) or dialysis.
-
Analysis: Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE (which will show a molecular weight shift), HPLC, or mass spectrometry.
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Validation & Comparative
A Head-to-Head Comparison: m-PEG17-Hydrazide vs. NHS Ester PEG for Protein Conjugation
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in the development of protein therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. The choice of linker chemistry dictates not only the efficiency of the conjugation reaction but also the stability, homogeneity, and ultimate in vivo performance of the final product. This guide provides an in-depth, objective comparison of two popular PEGylation reagents: m-PEG17-Hydrazide and NHS ester PEG, supported by experimental data and detailed protocols.
This comparison will delve into the distinct chemistries of these two linkers, outlining their respective reaction partners, bond stabilities, and optimal conditions. We will explore the site-specific potential of hydrazide chemistry and the broad utility of NHS-ester reactions, providing a framework for selecting the most appropriate tool for your protein modification needs.
At a Glance: Key Differences
| Feature | This compound | NHS ester PEG |
| Reactive Group | Hydrazide (-NH-NH2) | N-Hydroxysuccinimide ester |
| Primary Target on Protein | Aldehydes/Ketones (native or engineered), Carboxylic acids (with EDC) | Primary amines (Lysine residues, N-terminus) |
| Resulting Linkage | Hydrazone (reversible under acidic conditions), Diacylhydrazide (stable) | Amide (highly stable) |
| Reaction pH | Hydrazone formation: pH 5.0-7.0; EDC coupling: pH 4.5-6.0 | pH 7.0-9.0[1][][3] |
| Key Advantages | Site-specific conjugation to glycans or engineered carbonyls. | High reactivity with abundant amine groups. |
| Key Considerations | Requires the presence of carbonyl or carboxyl groups on the target protein. The stability of the hydrazone linkage is pH-dependent. | Can result in a heterogeneous mixture of PEGylated species due to multiple lysine residues. |
Reaction Mechanisms and Site-Specificity
The choice between this compound and NHS ester PEG fundamentally depends on the available functional groups on the target protein and the desired degree of control over the conjugation site.
This compound: For Site-Specific Conjugation
This compound reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[4][5] This chemistry is particularly advantageous for site-specific PEGylation because carbonyl groups are rare in native proteins. They can be introduced through several methods:
-
Oxidation of Glycans: The carbohydrate moieties of glycoproteins can be gently oxidized to create aldehyde groups, providing a site for specific PEGylation away from the protein's core structure.
-
Genetically Encoded Aldehyde Tags: A specific amino acid sequence can be genetically engineered into a protein, which is then enzymatically converted to a formylglycine residue bearing an aldehyde group.
-
EDC/NHS Coupling to Carboxylic Acids: In the presence of a carbodiimide like EDC, the hydrazide group can react with carboxylic acid groups (aspartic acid, glutamic acid, C-terminus) to form a stable diacylhydrazide bond.
The ability to target specific sites minimizes the risk of inactivating the protein by modifying critical residues in its active or binding sites.
NHS Ester PEG: For General Amine Conjugation
NHS ester PEG is one of the most commonly used PEGylation reagents due to its high reactivity with primary amines. Proteins typically have multiple lysine residues and an N-terminal alpha-amino group, all of which are potential sites for PEGylation with NHS esters. This reaction proceeds efficiently under mild physiological conditions (pH 7-9) to form a highly stable amide bond.
However, the presence of multiple reactive amines often leads to the formation of a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different locations. This heterogeneity can be a significant drawback in therapeutic applications where a well-defined product is required.
Comparative Experimental Data
| Parameter | This compound (Hydrazone Formation) | NHS ester PEG (Amine Acylation) |
| Typical Molar Excess of PEG Reagent | 10-50 fold | 5-20 fold |
| Typical Reaction Time | 2-24 hours | 30-60 minutes at room temperature, or 2 hours on ice |
| Typical pH | 5.0 - 7.0 | 7.0 - 9.0 |
| Reported Coupling Efficiency | >90% for oxidized glycoproteins to hydrazide resins. | Highly variable, depends on protein and reaction conditions. |
Stability of the Resulting Linkage
The stability of the linkage between the PEG polymer and the protein is a critical factor for in vivo applications.
-
Amide Bond (from NHS-ester PEG): The amide bond is highly stable under physiological conditions and is not susceptible to cleavage. This makes NHS-ester PEG ideal for applications requiring long-term stability and circulation.
-
Hydrazone Bond (from this compound): The hydrazone bond is generally less stable than the amide bond and can be reversible, especially under acidic conditions (pH < 6). This pH-sensitivity can be exploited for controlled drug release in the acidic microenvironment of tumors or endosomes. For applications requiring a more permanent linkage, the hydrazone bond can be reduced to a stable secondary amine bond using a reducing agent like sodium cyanoborohydride.
-
Diacylhydrazide Bond (from this compound): The diacylhydrazide bond formed via EDC coupling is considered stable.
A study on the hydrolytic stability of isostructural hydrazones and oximes found that the rate constant for the acid-catalyzed hydrolysis of an oxime was nearly 1000-fold lower than that for simple hydrazones. While a direct comparison to amide bonds was not made, it highlights the relative lability of the hydrazone linkage.
Experimental Protocols
Protocol 1: Site-Specific PEGylation of an Oxidized Monoclonal Antibody with this compound
This protocol provides a general method for the site-specific conjugation of this compound to the oxidized carbohydrate portion of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4) solution
-
Propylene glycol
-
This compound
-
Aniline (catalyst, optional)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Oxidation of Glycans:
-
Add NaIO4 to the mAb solution to a final concentration of 1 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at 4°C.
-
Remove excess reagents by dialysis against PBS, pH 6.0.
-
-
PEGylation Reaction:
-
Immediately before use, dissolve this compound in PBS, pH 6.0.
-
Add a 20-50 fold molar excess of this compound to the oxidized mAb solution.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis or SEC.
-
Analyze the PEGylated mAb by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: Non-Specific PEGylation of a Protein with NHS Ester PEG
This protocol is a general guideline for the conjugation of an NHS-ester PEG to a protein containing primary amines.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester PEG
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or SEC materials for purification
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.
-
PEGylation Reaction:
-
Equilibrate the NHS-ester PEG vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of NHS-ester PEG in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the NHS-ester PEG stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes with gentle stirring.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes to consume any unreacted NHS-ester PEG.
-
-
Purification:
-
Remove unreacted NHS-ester PEG and byproducts by dialysis or SEC.
-
Analyze the PEGylated protein by SDS-PAGE and MALDI-TOF mass spectrometry to assess the distribution of PEGylated species.
-
Visualization of Workflows and Mechanisms
This compound Conjugation Pathways
Caption: Conjugation pathways for this compound.
NHS Ester PEG Conjugation Workflow
Caption: General workflow for NHS ester PEG conjugation.
Conclusion and Recommendations
The choice between this compound and NHS ester PEG is driven by the specific goals of the protein modification project.
Choose this compound when:
-
Site-specific conjugation is desired , particularly for glycoproteins, to preserve the protein's active site.
-
A pH-sensitive, cleavable linkage is required for controlled drug release.
-
An orthogonal azide handle is needed for subsequent "click" chemistry modifications to create multifunctional bioconjugates (if using a bifunctional PEG-hydrazide-azide linker).
Choose NHS-ester PEG when:
-
The primary goal is to achieve a stable, long-circulating bioconjugate .
-
The protein has available lysine residues that are not critical for its function .
-
A heterogeneous mixture of PEGylated species is acceptable or can be purified.
For therapeutic applications where homogeneity and preservation of function are paramount, the site-specific approach offered by this compound is often superior. For research applications or when a simple, robust method for increasing the hydrodynamic size of a protein is needed, NHS ester PEG remains a valuable tool. Ultimately, a thorough understanding of the target protein's structure and function, combined with the desired properties of the final conjugate, will guide the optimal choice of PEGylation chemistry.
References
A Comparative Guide to m-PEG17-Hydrazide and Other PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of m-PEG17-Hydrazide with other PEG linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
The inclusion of a PEG spacer in a linker can significantly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1][2] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; the incorporation of hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[3][4] this compound is a discrete PEG linker containing 17 PEG units and a hydrazide functional group. The hydrazide group forms a hydrazone bond with a carbonyl group (aldehyde or ketone) on a drug molecule, creating a pH-sensitive, cleavable linker.[5]
Comparative Analysis of PEG Linker Properties
The length and chemical nature of the PEG linker, along with the type of linkage to the payload, are crucial factors influencing the overall performance of an ADC.
Impact of PEG Linker Length on ADC Performance
The number of PEG units in a linker has a profound effect on the ADC's properties. While specific data for a PEG17 linker is not abundant in publicly available literature, we can infer its likely performance based on established trends with other PEG linker lengths.
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Half-Life | In Vivo Efficacy | Key Observations |
| No PEG | High | Short | Reduced | Prone to aggregation and rapid clearance, especially with hydrophobic payloads. |
| Short (PEG2-PEG8) | Generally High | Moderately Increased | Improved | A PEG8 side chain has been identified as a minimum length for optimal slower clearance in some studies. |
| Medium (PEG12-PEG24) | May be slightly reduced | Significantly Increased | Significantly Improved | Often represents a good balance of improved PK and retained potency. A PEG12 linker showed slower clearance than a PEG8 linker in some contexts. |
| Long (e.g., >PEG24) | Can be significantly reduced | Dramatically Increased | Potentially Diminished Efficacy | Very long PEG chains can sterically hinder the payload from reaching its target, reducing cytotoxicity despite excellent PK. |
Based on these trends, an this compound linker is expected to offer a favorable balance of properties, providing a significant enhancement in pharmacokinetics over shorter PEG chains without the potential for a dramatic loss in in vitro potency that can be observed with very long PEG linkers.
Hydrazone Linkage: A pH-Sensitive Approach
The hydrazide group of this compound forms a hydrazone bond, which is a type of cleavable linker. This linkage is designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but hydrolyzes under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5) of tumor cells. This pH-dependent cleavage facilitates the specific release of the cytotoxic payload within the target cells, minimizing off-target toxicity.
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release |
| Hydrazone (e.g., this compound) | Acid hydrolysis (low pH) | Moderate to High | Intracellular (Endosomes/Lysosomes) |
| Disulfide | Reduction (high glutathione levels) | Moderate | Intracellular |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | High | Intracellular (Lysosomes) |
| Non-cleavable (e.g., Thioether) | Antibody degradation | Very High | Intracellular (Lysosomes) |
The stability of the hydrazone bond can be influenced by the chemical structure of both the hydrazine and the carbonyl compound. Aromatic hydrazones generally exhibit greater stability than aliphatic ones.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different ADC linkers.
1. ADC Synthesis and Characterization
-
Synthesis of this compound ADC:
-
Antibody Modification (if necessary): If the antibody does not contain a suitable conjugation site, it may need to be chemically modified. For hydrazide conjugation, a carbonyl group can be introduced onto the antibody.
-
Drug-Linker Preparation: The this compound linker is reacted with a carbonyl-containing cytotoxic payload to form the drug-linker conjugate.
-
Conjugation: The drug-linker is then conjugated to the modified antibody.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug-linker, and aggregates.
-
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining the DAR and the distribution of different drug-loaded species. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm. The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
-
-
2. In Vitro Stability Assay
-
Plasma Stability:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Quench the reaction and precipitate plasma proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC and released payload. The half-life (t1/2) of the ADC in plasma is then determined.
-
3. In Vitro Cytotoxicity Assay
-
MTT Assay:
-
Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72 hours).
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
4. In Vivo Efficacy Study
-
Xenograft Tumor Model:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the ADCs intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, calculate the tumor growth inhibition.
-
Visualizations
Caption: General structure of an ADC with an this compound linker.
Caption: Mechanism of pH-sensitive payload release from a hydrazone linker.
Caption: Experimental workflow for comparing ADCs with different linkers.
Conclusion
The choice of a PEG linker is a critical step in the design of a successful ADC. The this compound linker offers a compelling combination of features: a discrete PEG length that is anticipated to provide a favorable pharmacokinetic profile without significantly compromising in vitro potency, and a pH-sensitive hydrazone linkage that allows for targeted payload release in the acidic tumor microenvironment. While direct comparative data for a PEG17 linker is limited, the established trends with other PEG lengths suggest that it represents a promising option for balancing the key attributes of an ADC. A systematic evaluation of a range of PEG linker lengths and linkage chemistries, following robust experimental protocols as outlined in this guide, is crucial for the preclinical development of any new ADC. By carefully considering the interplay between the linker and the other components of the ADC, researchers can rationally design more effective and safer targeted cancer therapies.
References
A Comparative Guide to Validating m-PEG17-Hydrazide Conjugation Sites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted method to enhance their pharmacokinetic and pharmacodynamic properties. The precise location of PEG attachment is a critical quality attribute that can significantly impact the efficacy and safety of the biopharmaceutical. This guide provides a comprehensive comparison of m-PEG17-Hydrazide as a site-specific PEGylation reagent, with a focus on the validation of its conjugation site using mass spectrometry.
Introduction to this compound Conjugation
This compound is a discrete PEG (dPEG®) reagent that offers a defined molecular weight and a hydrazide functional group. This hydrazide moiety reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] A common strategy for achieving site-specific PEGylation with this compound, particularly on glycoproteins like monoclonal antibodies, involves the mild oxidation of carbohydrate moieties to generate aldehyde groups.[2][3] This directs the PEGylation to the glycan chains, which are often located away from the protein's active or binding sites, thereby preserving its biological function.[2]
Mass Spectrometry for Conjugation Site Validation
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of PEGylated proteins.[4] Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) analyzers are used to determine the molecular weight of the intact conjugate, confirming successful PEGylation. However, to pinpoint the exact location of the PEG chain, peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This "bottom-up" approach involves the enzymatic digestion of the PEGylated protein into smaller peptides, which are then separated by liquid chromatography and fragmented in the mass spectrometer to determine their amino acid sequence and the site of modification.
Comparison of PEGylation Chemistries
The choice of PEGylation chemistry is critical for achieving the desired product profile. Here, we compare this compound with two other common PEGylation reagents: NHS-esters and maleimides.
| Feature | This compound (targeting aldehydes) | NHS-ester PEG (targeting primary amines) | Maleimide-PEG (targeting thiols) |
| Target Site | Aldehydes (e.g., on oxidized glycans) | Primary amines (N-terminus and Lysine residues) | Free thiols (Cysteine residues) |
| Site-Specificity | High (when directed to specific glycans) | Low to moderate (multiple lysines can react) | High (cysteines are less abundant) |
| Bond Formed | Hydrazone | Amide | Thioether |
| Bond Stability | Generally stable; can be engineered to be acid-labile for drug release. | Highly stable | Stable thioether, but the maleimide ring can undergo a retro-Michael reaction leading to deconjugation. |
| Conjugation Efficiency | Can be very efficient, with over 90% coupling reported for oxidized glycoproteins to hydrazide resins. | High yields, but often results in a heterogeneous mixture of PEGylated species. | High affinity and fast kinetics under mild, physiological conditions. |
| Homogeneity | Can produce highly homogeneous conjugates. | Can be heterogeneous (various degrees of PEGylation and positional isomers). | Can be heterogeneous if native disulfides are targeted; site-engineered antibodies can achieve high homogeneity. |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Monoclonal Antibody with this compound
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody (mAb) via periodate oxidation, followed by conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Reaction buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching solution: 1 M Glycerol
-
Desalting columns
Procedure:
-
Antibody Preparation: Exchange the buffer of the mAb solution to the reaction buffer. Adjust the concentration to 1-5 mg/mL.
-
Periodate Oxidation:
-
Prepare a fresh 20 mM solution of NaIO₄ in the reaction buffer.
-
Add the NaIO₄ solution to the mAb solution to a final concentration of 10 mM.
-
Incubate the reaction mixture for 30-60 minutes at 4°C in the dark.
-
-
Quenching: Stop the oxidation reaction by adding glycerol to a final concentration of 100 mM and incubating for 15 minutes at 4°C.
-
Purification: Immediately remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with the reaction buffer.
-
Hydrazide Conjugation:
-
Dissolve this compound in the reaction buffer to a concentration of 50 mM.
-
Add the this compound solution to the oxidized mAb solution. A 50 to 100-fold molar excess of the hydrazide reagent over the antibody is typically used.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of the Conjugate: Remove excess this compound using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Validation of this compound Conjugation Site by LC-MS/MS Peptide Mapping
This protocol outlines the steps for identifying the specific amino acid residue(s) conjugated with this compound.
Materials:
-
This compound conjugated mAb
-
Unconjugated (native) mAb as a control
-
Denaturation buffer: 8 M Guanidine-HCl or Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 10 mM Dithiothreitol (DTT)
-
Alkylating agent: 55 mM Iodoacetamide (IAA)
-
Sequencing grade trypsin
-
Quenching solution: 1% Formic Acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dilute both the conjugated and native mAb samples in the denaturation buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 1 hour to alkylate free cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the samples with 100 mM Tris-HCl, pH 8.0 to reduce the denaturant concentration to below 1 M.
-
Add trypsin at a 1:20 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide samples onto the LC-MS/MS system.
-
Separate the peptides using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package.
-
Search the MS/MS spectra against the amino acid sequence of the mAb, specifying the mass of the this compound modification on potential amino acids (primarily on the oxidized glycan-attached asparagine, but also considering potential side reactions with other residues).
-
Compare the peptide maps of the conjugated and native mAb. The disappearance of a peptide in the native map and the appearance of a new, higher molecular weight peptide in the conjugated map indicates the site of PEGylation.
-
The fragmentation pattern of the PEGylated peptide in the MS/MS spectrum will confirm the exact amino acid of attachment.
-
Visualization of Workflows
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Chemical pathway for site-specific PEGylation using this compound.
Conclusion
The validation of the conjugation site is a critical aspect of the development of PEGylated biotherapeutics. This compound offers a powerful tool for site-specific modification, particularly for glycoproteins, leading to more homogeneous and potentially more efficacious products. Mass spectrometry, especially LC-MS/MS-based peptide mapping, provides the necessary analytical depth to confirm the precise location of PEGylation, ensuring the quality and consistency of the final product. The protocols and comparative data presented in this guide offer a framework for researchers to effectively utilize and validate this compound conjugation in their drug development programs.
References
The Balancing Act: Comparing the Efficacy of Different Length PEG-Hydrazide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the design of the linker in a bioconjugate is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG)-hydrazide linkers have garnered significant attention for their utility in conjugating molecules via hydrazone bonds, particularly in the development of antibody-drug conjugates (ADCs). The length of the PEG chain in these linkers profoundly influences the solubility, stability, pharmacokinetics (PK), and ultimately, the anti-tumor efficacy and toxicity profile of the resulting conjugate. This guide provides an objective comparison of different length PEG-hydrazide linkers, supported by experimental data, to aid in the rational design of next-generation bioconjugates.
The incorporation of hydrophilic PEG linkers can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[1] However, the choice of PEG linker length represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent bioactivity.[1]
Comparative Analysis of PEG-Hydrazide Linker Lengths
The selection of an optimal PEG-hydrazide linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[2] The following tables summarize quantitative and qualitative data from various studies to illustrate the general trends observed with varying PEG linker lengths.
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats [3]
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[3] This data demonstrates that increasing PEG length generally leads to a decrease in the clearance rate of ADCs, with a plateau observed around PEG8.
Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Conjugate | IC50 (nM) on NCI-N87 cells | Fold-change in Cytotoxicity vs. No PEG |
| HM (No PEG) | 4.8 ± 0.5 | 1 |
| HP4KM (4 kDa PEG) | 31.2 ± 3.5 | 6.5-fold reduction |
| HP10KM (10 kDa PEG) | 108.1 ± 11.2 | 22.5-fold reduction |
This study on affibody-based conjugates highlights a potential trade-off, where longer PEG chains, while improving other properties, can reduce in vitro cytotoxicity.
Table 3: Hydrolytic Stability of Hydrazone Linkages
| Hydrazone Type | pH | Half-life |
| Aliphatic aldehyde-derived | 7.4 | Minutes |
| Aliphatic aldehyde-derived | 5.5 | < 2 minutes |
| Aromatic aldehyde-derived | 7.4 | > 72 hours |
| Aromatic aldehyde-derived | 5.5 | > 48 hours |
The stability of the hydrazone bond is critically dependent on the structure of the aldehyde and hydrazide precursors. Aromatic hydrazones are generally more stable than aliphatic ones. While this data does not directly correlate stability with PEG length, it underscores the importance of the hydrazone bond's chemical nature, which is the core of PEG-hydrazide linkers.
Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | General Trends |
| Short (e.g., PEG2-PEG8) | May favor ADC stability and in vitro potency. Can be advantageous for creating compact conjugates. |
| Medium (e.g., PEG12-PEG24) | Often provides a good balance of improved pharmacokinetics and retained potency. Can effectively shield hydrophobic payloads. |
| Long (e.g., > 4 kDa) | Generally enhances pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. May lead to a decrease in in vitro potency. |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates utilizing PEG-hydrazide linkers. Below are representative protocols for key experiments.
Antibody Glycan Oxidation and Hydrazide-PEG Conjugation
This protocol describes the site-specific conjugation of a hydrazide-functionalized PEG linker to the carbohydrate chains in the Fc region of an antibody.
Materials:
-
Monoclonal antibody in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.6)
-
Sodium periodate (NaIO4)
-
Quenching agent (e.g., glycerol or ethylene glycol)
-
PEG-hydrazide linker
-
Conjugation buffer (e.g., PBS, pH 6.0-7.4)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the oxidation buffer at a concentration of 1-10 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Stop the reaction by adding a quenching agent to a final concentration of 15-20 mM.
-
Purification: Remove excess periodate and quenching agent by size-exclusion chromatography (SEC).
-
Conjugation: Add a molar excess of the PEG-hydrazide linker to the purified, oxidized antibody. Incubate for 2-4 hours at room temperature.
-
Final Purification: Purify the resulting ADC from unreacted linker and payload by SEC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
A. UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as each addition increases the hydrophobicity.
-
Inject the purified ADC sample onto an HIC column with a decreasing salt gradient.
-
The different DAR species (e.g., DAR0, DAR2, DAR4) will elute as distinct peaks.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the linker in a physiological environment.
Procedure:
-
Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
At various time points, take aliquots and stop the reaction, often by protein precipitation with a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the intact ADC and any released drug.
-
Plot the percentage of remaining intact ADC against time to determine the half-life (t½).
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cell lines.
Procedure:
-
Plate the target cancer cells in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of the ADC and control antibody in the cell culture medium.
-
Add the ADC or control solutions to the wells and incubate for a set period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as an MTT or MTS assay.
-
Plot cell viability versus ADC concentration and determine the IC50 or EC50 value.
Visualizations
Diagrams created using Graphviz can help to visualize complex workflows and relationships.
Caption: Workflow for the synthesis and evaluation of an antibody-drug conjugate.
References
A Head-to-Head Comparison of m-PEG17-Hydrazide and Maleimide Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that influences the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of two widely used bioconjugation strategies: m-PEG17-Hydrazide, which reacts with carbonyl groups, and maleimide chemistry, which targets free thiols.
This comprehensive analysis delves into the reaction mechanisms, kinetics, stability of the resulting linkages, and detailed experimental protocols for both methods. By presenting quantitative data and visual workflows, this guide aims to equip researchers with the necessary information to select the most suitable chemistry for their specific bioconjugation needs.
At a Glance: Key Differences Between this compound and Maleimide Chemistry
| Feature | This compound Chemistry | Maleimide Chemistry |
| Target Functional Group | Aldehydes and ketones (carbonyls) | Thiols (sulfhydryls) |
| Resulting Linkage | Hydrazone | Thiosuccinimide (thioether) |
| Reaction pH | Typically pH 5.0-7.0[1] | Typically pH 6.5-7.5[2] |
| Linkage Stability | pH-sensitive; cleavable at acidic pH[3] | Generally stable, but susceptible to retro-Michael reaction and thiol exchange[4][5] |
| Key Advantages | Site-specific conjugation to glycans (after oxidation); cleavable linkage for drug delivery. | High selectivity for cysteines; rapid reaction kinetics. |
| Key Considerations | Requires the presence or generation of carbonyl groups; hydrazone bond is less stable than a thioether bond. | Potential for conjugate instability in plasma; requires a free thiol, which may necessitate reduction of disulfides. |
Reaction Mechanisms
This compound Chemistry: Hydrazone Bond Formation
Hydrazide-based bioconjugation involves the reaction of a hydrazide group with an aldehyde or a ketone to form a hydrazone bond. This reaction is a nucleophilic addition-elimination, where the hydrazide nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
Hydrazone bond formation reaction pathway.
Maleimide Chemistry: Thiol-Michael Addition
Maleimide chemistry relies on the Michael addition of a thiol group to the double bond of the maleimide ring, forming a stable thiosuccinimide linkage. This reaction is highly specific for thiols within the optimal pH range.
Thiol-Michael addition reaction of a maleimide.
Quantitative Comparison of Performance
Reaction Kinetics
The rate of conjugation is a critical factor in bioconjugation, especially when working with sensitive biomolecules.
| Chemistry | Second-Order Rate Constant (k₂) | Conditions | Notes |
| Hydrazone Formation | 3.0 ± 0.3 M⁻¹s⁻¹ | Reaction of 6-hydrazinopyridyl peptide with benzaldehyde at pH 4.5. | The rate can be significantly increased with catalysts like aniline or by using specialized buffer systems. Some hydrazone formation reactions can have rate constants >10 M⁻¹s⁻¹. |
| Maleimide-Thiol Addition | >10 M⁻¹s⁻¹ | General definition for fast cysteine bioconjugation. | The reaction is generally considered very fast and efficient at neutral pH. Some palladium-based reagents show even faster kinetics (~10² M⁻¹s⁻¹). |
Stability of the Conjugate
The stability of the resulting linkage is paramount for the in vivo performance of bioconjugates.
| Linkage | Stability Characteristics | Half-life (t₁/₂) | Notes |
| Hydrazone | pH-sensitive; hydrolysis is accelerated at lower pH. Can also degrade in plasma due to components like amino acids. | 183 hours at pH 7.2, dropping to 4.4 hours at pH 5.0 for an auristatin E conjugate. Half-life can be as short as 20 minutes for some aliphatic hydrazones at pH 7.4. | The stability can be tuned by the structure of the carbonyl and hydrazide. Aromatic hydrazones are generally more stable than aliphatic ones. |
| Thiosuccinimide | Susceptible to retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiols like albumin in plasma. Hydrolysis of the succinimide ring can stabilize the linkage. | Shedding rates of payloads from thiosuccinimide-containing ADCs in plasma can be as high as 50–75% within 7–14 days. | The stability is influenced by the substituents on the maleimide and the nature of the thiol. |
Experimental Protocols
Below are generalized experimental workflows for protein conjugation using this compound and maleimide chemistry.
Experimental Workflow: this compound Conjugation to a Glycoprotein
This protocol involves the oxidation of carbohydrate moieties on a glycoprotein to generate aldehydes, followed by reaction with the hydrazide-PEG.
Workflow for this compound conjugation.
Detailed Methodology for this compound Conjugation:
-
Oxidation of Glycoprotein:
-
Prepare a solution of the glycoprotein (e.g., an antibody) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding a solution of glycerol.
-
Immediately purify the oxidized glycoprotein using a desalting column to remove excess periodate and byproducts.
-
-
Conjugation with this compound:
-
Dissolve the this compound in the same buffer used for the glycoprotein.
-
Add a 50- to 100-fold molar excess of the this compound to the purified, oxidized glycoprotein.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
-
Characterize the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Experimental Workflow: Maleimide-PEG Conjugation to a Thiol-Containing Protein
This protocol outlines the steps for conjugating a maleimide-PEG to a protein with available cysteine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Hydrazone Bond Formation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and materials science, the successful formation of a hydrazone bond is a critical checkpoint. This guide provides an in-depth comparison of the primary analytical techniques used to confirm this covalent linkage, offering quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
The condensation reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a cornerstone of many scientific endeavors. The resulting carbon-nitrogen double bond (C=N) is valued for its relative stability and, in many applications, its pH-sensitive reversibility. However, confident progression of any research project hinges on the unambiguous confirmation that the desired bond has indeed formed. This guide will objectively compare the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. A brief discussion of X-ray Crystallography as a definitive but less accessible method is also included.
Key Analytical Techniques at a Glance
Each technique offers a unique window into the molecular changes occurring during hydrazone formation. The choice of method often depends on the specific requirements of the experiment, including the need for quantitative data, structural detail, kinetic information, and the physical state of the sample.
| Technique | Principle | Key Evidence of Hydrazone Formation | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Disappearance of aldehyde/ketone proton/carbon signals; Appearance of imine proton/carbon and N-H proton signals. | Provides detailed structural information, allows for quantification (qNMR), and conformational analysis. | Lower sensitivity compared to MS, requires soluble samples, can be time-consuming. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the C=O stretching band; Appearance of C=N and N-H stretching bands. | Rapid, non-destructive, and applicable to solid and liquid samples. | Less structural detail than NMR, overlapping peaks can complicate interpretation. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Detection of the molecular ion peak corresponding to the predicted mass of the hydrazone product. | High sensitivity and specificity, provides molecular weight confirmation, can be coupled with liquid chromatography (LC-MS) for complex mixtures. | Provides limited structural information on its own (MS/MS can help), ionization efficiency can vary. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules. | Shift in the maximum absorbance wavelength (λmax) upon formation of the conjugated hydrazone system. | Excellent for kinetic studies, can be used for quantification, relatively simple and accessible. | Only applicable to chromophoric molecules, provides limited structural information. |
| X-ray Crystallography | Determines the 3D atomic structure of a crystalline solid. | Direct visualization of the hydrazone bond with precise bond lengths and angles. | Provides unambiguous structural confirmation. | Requires a single, high-quality crystal, which can be difficult to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it provides definitive evidence of hydrazone bond formation. Both ¹H and ¹³C NMR are employed to track the changes in the chemical environment of the atoms involved in the reaction.
The formation of a hydrazone results in a distinct set of changes in the NMR spectrum. The most telling of these is the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Observation upon Hydrazone Formation |
| Aldehyde (R-CHO) | 9.0 - 10.0 | 190 - 200 | Disappears |
| Ketone (R-CO-R') | - | 200 - 220 | Disappears |
| Hydrazone Imine (C=N) | 7.5 - 8.5 | 140 - 160 | Appears |
| Hydrazone N-H | 8.0 - 12.0 | - | Appears |
Note: The exact chemical shifts can vary depending on the solvent and the electronic nature of the substituents on the aromatic rings.
Example: In the synthesis of N'-(benzylidene)acetohydrazides, the ¹H NMR spectra often show the disappearance of the aldehyde proton signal around 10 ppm and the appearance of the imine (N=CH) proton signal between 8.0 and 8.5 ppm.[1] The N-H proton of the hydrazone typically appears as a broad singlet downfield, often above 11 ppm.[1] In ¹³C NMR, the carbonyl carbon of the starting aldehyde or ketone disappears from the 190-220 ppm region, and a new signal for the imine carbon appears in the 140-160 ppm range.[1][2]
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as the N-H proton is less likely to exchange with the solvent.
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the residual solvent peak.
-
Integrate all peaks to determine the relative number of protons.
-
Identify the characteristic peaks for the hydrazone (imine C=N-H and N-H) and confirm the absence of the aldehyde/ketone starting material peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for monitoring the formation of a hydrazone bond by observing changes in the characteristic vibrational frequencies of the functional groups involved.
The key spectral changes to look for are the disappearance of the strong carbonyl (C=O) stretch of the starting material and the appearance of the imine (C=N) and N-H stretching vibrations of the hydrazone product.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation upon Hydrazone Formation |
| Aldehyde/Ketone | C=O Stretch | 1680 - 1740 | Disappears |
| Hydrazone | C=N Stretch | 1620 - 1660 | Appears |
| Hydrazone | N-H Stretch | 3200 - 3400 | Appears |
Example: In the synthesis of quinoline-based hydrazones, the FTIR spectra of the products showed the appearance of a characteristic imine (-CH=N-) stretching band in the region of 1656-1662 cm⁻¹.[3] Concurrently, the strong C=O stretching band of the starting aldehyde was absent. The spectra also exhibited N-H amide stretching bands around 3228-3432 cm⁻¹.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition:
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the key vibrational bands.
-
Confirm the absence of the C=O stretch from the starting material and the presence of the C=N and N-H stretches in the product spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms the formation of the hydrazone by determining its molecular weight. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of intact molecular ions.
The primary evidence for hydrazone formation in a mass spectrum is the detection of a molecular ion peak ([M+H]⁺ in positive ion mode) that corresponds to the calculated molecular weight of the desired product.
| Compound | Ionization Mode | Expected m/z |
| Starting Aldehyde/Ketone | ESI+ | [M+H]⁺ of reactant |
| Starting Hydrazine | ESI+ | [M+H]⁺ of reactant |
| Hydrazone Product | ESI+ | [M+H]⁺ of product |
Example: In the synthesis of arylhydrazones bearing an 8-trifluoromethyl quinoline moiety, the molecular ion peak for the product (E)-4-(2-(4-methoxybenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline was observed at m/z 424.0266 [M+H]⁺, which is consistent with its molecular formula C₁₈H₁₃BrF₃N₃O.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
LC-MS System:
-
Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
A C18 reversed-phase column is commonly used for separation.
-
The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
-
MS Parameters:
-
Operate the ESI source in positive ion mode.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the hydrazone.
-
Identify the molecular ion peak and confirm that its m/z value matches the expected mass of the product.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for monitoring the kinetics of hydrazone formation, especially when the product has a distinct chromophore that absorbs light at a different wavelength than the reactants. The formation of the C=N bond in conjugation with aromatic rings often leads to a bathochromic (red) shift in the maximum absorbance (λmax).
| Compound | Key Feature | Observation upon Hydrazone Formation |
| Reactants | λmax of starting materials | Absorbance at this wavelength may decrease. |
| Hydrazone Product | New λmax at a longer wavelength | Absorbance at this new wavelength increases over time. |
Example: The reaction of 4-formylbenzoic acid with a hydrazine derivative can be monitored by the increase in absorbance at 354 nm, which corresponds to the formation of the hydrazone product. This allows for the calculation of reaction rates and yields.
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Set the instrument to measure absorbance at the λmax of the hydrazone product over time.
-
-
Reaction Initiation:
-
Place a solution of the aldehyde or ketone in a quartz cuvette.
-
Initiate the reaction by adding a solution of the hydrazine.
-
Quickly mix and begin recording absorbance measurements.
-
-
Data Collection:
-
Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot absorbance versus time to obtain a kinetic trace.
-
The rate of reaction can be determined from the initial slope of the curve.
-
The final absorbance can be used to calculate the yield if the molar extinction coefficient of the product is known.
-
Conclusion
The confirmation of hydrazone bond formation is a critical step in a wide range of chemical and biological research. While each of the discussed analytical techniques can provide evidence of a successful reaction, they offer different levels of structural detail, sensitivity, and quantitative information. For unambiguous structural confirmation, NMR spectroscopy is the gold standard. For rapid verification and for analyzing solid samples, FTIR is highly effective. Mass spectrometry excels in providing sensitive molecular weight confirmation, especially for complex mixtures when coupled with LC. UV-Vis spectroscopy is the preferred method for studying the kinetics of the reaction for chromophoric systems. A multi-faceted approach, employing two or more of these techniques, will provide the most comprehensive and robust confirmation of hydrazone bond formation, ensuring the integrity and success of your research endeavors.
References
A Researcher's Guide to the In-Vitro Stability of m-PEG17-Hydrazide Linked Drugs: A Comparative Analysis
For researchers and drug development professionals, the stability of the linker in a bioconjugate is a critical parameter influencing therapeutic efficacy and safety. The m-PEG17-Hydrazide linker, a member of the hydrazone linker family, is frequently utilized for its pH-sensitive drug release mechanism. This guide provides an objective comparison of the in-vitro stability of hydrazone-based linkers with other common alternatives, supported by experimental data and detailed protocols.
Hydrazone linkers are designed to remain stable at physiological pH (approximately 7.4) in the bloodstream, minimizing premature drug release and off-target toxicity.[1][2][][4] Upon internalization into target cells, the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) catalyzes the hydrolysis of the hydrazone bond, leading to the release of the active drug payload.[5]
Comparative Stability of Drug Linkers
The stability of a linker is not absolute and is significantly influenced by its chemical structure and the surrounding environment. The following table summarizes quantitative data on the stability of various hydrazone linkers and their alternatives under different pH conditions. It is important to note that direct comparisons between different studies should be made with caution, as experimental conditions may vary.
| Linker Type | Conjugate Example | Condition (pH) | Stability (Half-life or % Degradation) | Reference |
| Hydrazone (Acylhydrazone) | pHPMA-APM-TAMRA (Aromatic ketone-based) | pH 7.4 | > 24 hours (< 30% degradation) | |
| pH 5.0 | Steady increase in degradation over 24 hours | |||
| Hydrazone (Acylhydrazone) | pHPMA-BMCA-TAMRA (Aliphatic ketone-based) | pH 7.4 | Significant hydrolysis after 5 hours | |
| pH 5.0 | Much greater hydrolysis at early time points | |||
| Hydrazone (Acylhydrazone) | pHPMA-PMCA-TAMRA (Aliphatic aldehyde-based) | pH 7.4 | > 30% release after 5 hours | |
| pH 5.0 | No difference in release rates compared to pH 7.4 | |||
| Hydrazone | Generic Aromatic Aldehyde-derived | pH 7.4 | Highly stable, half-life not attained at 72 hours | |
| pH 5.5 | Highly stable, half-life not attained at 48 hours | |||
| Hydrazone | Generic Aliphatic Aldehyde-derived | pH 7.4 | Half-life of 20-150 minutes depending on acyl hydrazide | |
| pH 5.5 | Complete disappearance within 2 minutes | |||
| Oxime | General Comparison | Acidic pH | Rate constant for hydrolysis is ~1000-fold lower than simple hydrazones | |
| Silyl Ether | MMAE Conjugate | Human Plasma (pH 7.4) | > 7 days | |
| Carbonate | Sacituzumab govitecan | Human Plasma (pH 7.4) | 36 hours |
Key Observations:
-
Structural Impact: Aromatic hydrazones exhibit significantly greater stability at both neutral and acidic pH compared to their aliphatic counterparts. This is attributed to the conjugation of the C=N double bond with the aromatic ring.
-
pH-Sensitivity: Hydrazone linkers demonstrate the intended pH-dependent hydrolysis, with accelerated cleavage in acidic environments.
-
Comparison with Alternatives: Oximes are substantially more stable to acid hydrolysis than hydrazones. Newer linker technologies, such as silyl ethers, have been developed to offer improved stability in plasma.
Experimental Protocol: In-Vitro Stability Assay of this compound Linked Drug
This protocol details a typical in-vitro stability assay in both buffered solutions and human plasma to evaluate the stability of an this compound linked drug.
Objective: To determine the rate of cleavage of the this compound linker at physiological pH and in an acidic environment, as well as in a more biologically relevant matrix like human plasma.
Materials:
-
This compound linked drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Human plasma (pooled, from a reputable supplier)
-
DMSO (for stock solution)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound linked drug in DMSO.
-
Incubation:
-
Buffered Solutions: Add the stock solution to pre-warmed (37°C) PBS (pH 7.4) and acetate buffer (pH 5.0) to a final concentration of 10 µM. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Human Plasma: Spike the stock solution into pre-warmed (37°C) human plasma to a final concentration of 10 µM. Ensure the final DMSO concentration is below 1% to prevent protein precipitation.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation mixture.
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a 3-fold volume of cold quenching solution (acetonitrile with internal standard) to stop the reaction and precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the amount of intact drug conjugate and/or the released drug.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact drug conjugate against time.
-
Determine the half-life (t½) of the conjugate under each condition by fitting the data to a first-order decay model.
-
Visualizing the Process
To better understand the experimental process and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for the in-vitro stability assay.
Caption: Cleavage of an this compound linked drug.
Conclusion
The in-vitro stability of this compound linked drugs is a multifactorial issue, with pH and the specific chemical structure of the hydrazone bond being primary determinants. While offering the advantage of pH-sensitive drug release, their stability, particularly of aliphatic hydrazones, can be a concern. This guide provides a framework for the systematic evaluation of these linkers against alternatives, enabling researchers to make informed decisions in the design of effective and safe drug conjugates. The provided experimental protocol serves as a starting point for rigorous in-vitro stability assessment.
References
A Comparative Guide to the Biodegradability of m-PEG17-Hydrazide and Other Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently cleaving to release the active drug at the target site. This guide provides an objective comparison of the biodegradability of m-PEG17-Hydrazide with other commonly used linkers, supported by experimental data and detailed methodologies.
Introduction to this compound and Biodegradable Linkers
This compound is a polyethylene glycol (PEG) linker featuring a terminal hydrazide group. This functional group is reactive towards aldehydes and ketones, forming a hydrazone bond. The key characteristic of the hydrazone linkage is its pH-sensitivity; it is relatively stable at the physiological pH of blood (around 7.4) but is susceptible to hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cells. This property makes hydrazone linkers, including this compound, a valuable tool for the controlled release of therapeutic agents inside target cells.[1][] The biodegradability of a linker refers to its ability to be cleaved or degraded under physiological conditions, leading to the release of the conjugated molecule.
Alternative Linkers in Bioconjugation
A variety of linkers with different cleavage mechanisms have been developed to suit diverse therapeutic strategies. These can be broadly categorized as cleavable and non-cleavable linkers.
-
Cleavable Linkers: These are designed to be broken by specific triggers present at the target site.
-
pH-Sensitive Linkers (e.g., Hydrazones): As discussed, these linkers hydrolyze in acidic environments. The stability of hydrazone bonds can be tuned by modifying the structure of the carbonyl and hydrazine precursors; for instance, aromatic hydrazones are generally more stable than aliphatic ones.[3][4]
-
Enzyme-Sensitive Linkers (e.g., Peptide Linkers): These linkers incorporate peptide sequences that are substrates for specific proteases, such as cathepsins, which are abundant in the lysosomes of tumor cells. The valine-citrulline (Val-Cit) dipeptide is a widely used example, known for its high stability in human plasma.[1]
-
Redox-Sensitive Linkers (e.g., Disulfide Linkers): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.
-
-
Non-Cleavable Linkers: These linkers do not have a specific cleavage site and release the drug upon degradation of the entire antibody-linker-drug complex within the lysosome. They generally exhibit high plasma stability.
Data Presentation: Comparative Stability of Linkers
The following table summarizes quantitative data on the stability of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Linker Example | Condition | Stability (Half-life, t½) | Reference(s) |
| pH-Sensitive | Acyl Hydrazone (AcBut) | pH 7.4, 37°C | > 24 hours (6% hydrolysis) | |
| pH 4.5, 37°C | ~24 hours (97% release) | |||
| Acyl Hydrazone | pH 7.0 | > 2.0 hours | ||
| pH 5.0 | 2.4 minutes | |||
| Aliphatic Aldehyde-derived PEG-Hydrazone | pH 7.4, 37°C | 20 - 150 minutes | ||
| pH 5.5, 37°C | < 2 minutes | |||
| Aromatic Aldehyde-derived PEG-Hydrazone | pH 7.4 & 5.5, 37°C | > 72 hours & > 48 hours | ||
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | Human Plasma | > 100 times more stable than a comparable hydrazone linker | |
| Redox-Sensitive | Disulfide | Human Plasma | Stability can be modulated by steric hindrance |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for accurately assessing and comparing the biodegradability of different linkers.
1. In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma, simulating its journey through the bloodstream.
-
Objective: To determine the rate of linker cleavage and payload release in plasma over time.
-
Materials:
-
Test conjugate (e.g., ADC with this compound linker)
-
Control conjugate (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS/MS)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
-
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate into the plasma to a final concentration (e.g., 1-10 µM). The final solvent concentration should be minimal (<1%) to avoid protein precipitation. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing a cold quenching solution to stop degradation and precipitate proteins. Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the released payload, by LC-MS/MS to quantify the concentration of the free drug at each time point.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage and the half-life of the conjugate in plasma.
-
2. Lysosomal Degradation Assay
This assay assesses the linker's susceptibility to cleavage within the lysosomal environment.
-
Objective: To determine the rate of payload release from a conjugate upon internalization and trafficking to the lysosome in target cells.
-
Materials:
-
Target cancer cell line
-
Test conjugate
-
Cell culture medium and supplements
-
Lysosomal isolation kit (optional) or cell lysis buffer
-
Analytical instrumentation (e.g., LC-MS/MS, fluorescence microscopy)
-
-
Procedure:
-
Cell Culture and Treatment: Seed target cells in a multi-well plate and allow them to adhere. Treat the cells with the test conjugate at a specific concentration and incubate for various time points.
-
Sample Collection: At each time point, collect both the cell culture medium and the cells. Wash the cells to remove any non-internalized conjugate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Analysis of Released Payload:
-
LC-MS/MS: Process the cell lysates and culture medium to extract and quantify the released payload.
-
Fluorescence Microscopy: If the payload is fluorescent, visualize its intracellular localization and release using fluorescence microscopy. Co-staining with lysosomal markers (e.g., LysoTracker) can confirm delivery to the lysosome.
-
-
Data Analysis: Quantify the amount of released payload inside the cells and in the medium over time to determine the rate of lysosomal degradation of the linker.
-
Mandatory Visualization
Caption: Mechanism of pH-sensitive cleavage of a hydrazone linker.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Experimental workflow for lysosomal degradation assay.
References
- 1. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Beyond PEGylation: A Comparative Guide to Advanced Polymers for Enhanced Drug Solubility
The biopharmaceutical industry has long relied on PEGylation—the process of attaching polyethylene glycol (PEG) chains to a drug molecule—as the gold standard for improving the solubility, stability, and circulation half-life of therapeutic agents. However, growing concerns over the immunogenicity of PEG and the "accelerated blood clearance (ABC)" phenomenon have catalyzed the search for superior alternatives. This guide provides a comprehensive comparison of promising alternatives to PEGylation, including polysarcosine (pSar), zwitterionic polymers, and hyperbranched polymers, offering researchers and drug development professionals a data-driven overview of their performance.
Performance Comparison: PEGylation vs. The Alternatives
The following tables summarize the quantitative data from various studies, comparing the key performance indicators of different polymer technologies for enhancing drug solubility and in vivo performance.
Table 1: Solubility Enhancement
| Polymer | Drug | Solubility Enhancement | Reference |
| PEG | Glimepiride | Solid dispersion showed improved dissolution over crystalline drug. | [1] |
| Paclitaxel | PEGylated liposomes improved drug solubility. | [2] | |
| Polysarcosine (pSar) | - | Exhibits high water solubility, similar to PEG. | [3] |
| Hyperbranched Poly(esteramide) | Glimepiride | Solid dispersions significantly enhanced aqueous solubility compared to the pure drug in crystalline or amorphous form. | [1] |
| Zwitterionic Polymer (MPC-co-BMA) | Paclitaxel | Aqueous solution could dissolve up to 5.0 mg/mL of paclitaxel, a significant increase from its intrinsic solubility of < 0.1 µg/mL. | [4] |
Note: Direct fold-increase data is often dependent on specific formulations and drug concentrations, and is not always reported uniformly across studies.
Table 2: Pharmacokinetic Parameters
| Polymer Conjugate | Drug/Nanoparticle | Half-life (t½) | Clearance Rate | Area Under Curve (AUC) | Key Findings | Reference |
| PEG-Interferon-α2a | Interferon-α2a | 50-130 h | Slower than non-PEGylated IFN | - | Significantly extended half-life compared to native protein. | |
| pSar-Interferon-α2b | Interferon-α2b | Comparable to PEG-IFN | Comparable to PEG-IFN | - | Comparable circulation half-life to PEG-IFN. | |
| PLA-PEG Nanoparticles | Camptothecin | Shorter than PLA-HPG | Faster than PLA-HPG | Lower than PLA-HPG | Standard for nanoparticle delivery, but shows faster clearance and higher liver accumulation than HPG. | |
| PLA-HPG Nanoparticles | Camptothecin | Significantly longer than PLA-PEG | Significantly slower than PLA-PEG | Higher than PLA-PEG | Superior blood circulation and lower liver accumulation compared to PLA-PEG. | |
| Zwitterionic Polymer-Insulin | Insulin | Similar to PEG-Insulin | - | - | Improved pharmacokinetic profile similar to PEGylated insulin. |
Table 3: Immunogenicity and Protein Adsorption
| Polymer | Key Immunogenicity/Antifouling Findings | Reference |
| PEG | Can induce anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance and potential hypersensitivity reactions. | |
| Polysarcosine (pSar) | Elicits significantly fewer anti-drug antibodies compared to PEGylated counterparts. Does not appear to trigger the ABC phenomenon. | |
| Hyperbranched Polyglycerol (HPG) | Exhibits low immunogenicity and a long blood circulation time. | |
| Zwitterionic Polymers | Show excellent resistance to nonspecific protein adsorption, often superior to PEG. This is attributed to their strong hydration via electrostatic interactions. |
In-Depth Look at the Alternatives
Polysarcosine (pSar)
Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid. This makes pSar biodegradable and non-toxic. It has physicochemical properties remarkably similar to PEG, including high water solubility and a large hydrodynamic volume.
Advantages over PEG:
-
Reduced Immunogenicity: Studies have consistently shown that pSar-conjugated drugs induce a significantly lower antibody response compared to their PEGylated counterparts.
-
Biodegradability: As a polypeptide, pSar can be broken down into natural components in the body.
-
Enhanced Therapeutic Efficacy: In some studies, pSar-drug conjugates have shown better tumor accumulation and greater potency in inhibiting tumor growth than the equivalent PEGylated drug.
Hyperbranched Polymers
Hyperbranched polymers, such as hyperbranched polyglycerols (HPG), are three-dimensional macromolecules with a highly branched structure and a high density of functional groups.
Advantages over PEG:
-
Superior Pharmacokinetics: Head-to-head comparisons have shown that nanoparticles coated with HPG have a significantly longer blood circulation time and lower accumulation in the liver compared to PEG-coated nanoparticles.
-
Improved Stability and Efficacy: Drug-loaded HPG nanoparticles have demonstrated higher stability in suspension and better in vivo therapeutic effectiveness against tumors than their PEG counterparts.
-
Efficient Surface Coverage: The globular, three-dimensional structure of hyperbranched polymers may allow for more efficient shielding of the drug or nanoparticle surface.
Zwitterionic Polymers
Zwitterionic polymers contain an equal number of positive and negative charges on their monomer units, resulting in an overall neutral charge and exceptional hydrophilicity. Examples include poly(carboxybetaine) (pCB), poly(sulfobetaine) (pSB), and poly(phosphorylcholine) (pPC).
Advantages over PEG:
-
Exceptional Antifouling Properties: Zwitterionic materials are renowned for their ultra-low fouling characteristics, strongly resisting protein adsorption, which can be superior to PEG. This is attributed to the formation of a tight hydration layer through electrostatic interactions.
-
Retained Bioactivity: By minimizing non-specific interactions, zwitterionic polymers can help preserve the bioactivity of conjugated proteins more effectively than PEG.
-
Improved Cellular Uptake: Some studies suggest that nanocarriers functionalized with zwitterionic polymers can have better cellular uptake than their PEGylated equivalents.
Experimental Protocols
Shake-Flask Method for Solubility Determination
This method is a standard technique for measuring the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound (e.g., 2 mg) to a vial containing a known volume of the solvent (e.g., 2 mL of phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in mg/mL or µM.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This protocol outlines a typical indirect ELISA for detecting anti-PEG IgG.
-
Plate Coating:
-
Coat the wells of a high-binding 96-well microplate with a PEG-containing molecule (e.g., mPEG-BSA or an amine-terminated PEG) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate as described in step 2.
-
Add diluted serum or plasma samples to the wells. A serial dilution is recommended.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition:
-
Wash the plate as described in step 2.
-
Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Incubate in the dark until a color change is observed.
-
-
Reaction Stopping and Reading:
-
Add a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody present.
-
Dynamic Light Scattering (DLS) for Nanoparticle Size Characterization
DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.
-
Sample Preparation:
-
Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects. The solvent should be filtered to remove dust and other particulates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the measurement parameters, including the temperature, solvent viscosity and refractive index, and measurement angle.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature (typically for a few minutes).
-
Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the nanoparticles.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Visualizations
Caption: Workflow for preclinical evaluation of PEG alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Comparison of PLA-PEG-PLA and PEG-PLA-PEG Copolymers for Curcumin Delivery to Cancer Cells [mdpi.com]
- 4. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of m-PEG17-Hydrazide in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed to optimize the physicochemical and pharmacological properties of PROTACs. This guide provides a comprehensive comparison of the expected performance of m-PEG17-Hydrazide as a PROTAC linker, drawing upon available experimental data for long-chain PEG linkers and outlining key experimental protocols for performance evaluation.
Comparative Performance of Long-Chain PEG Linkers
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair. Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. Shorter linkers may cause steric hindrance, preventing the formation of a stable ternary complex, while overly long linkers might lead to unproductive binding modes and reduced degradation efficiency.
Data Summary
The following tables summarize quantitative data from published studies on PROTACs targeting various proteins with different PEG linker lengths. This data provides a basis for estimating the performance of a PROTAC with a PEG17 linker.
Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 1 | 12 | >1000 | <20 | MCF-7 | VHL |
| PROTAC 2 | 16 | 10 | >95 | MCF-7 | VHL |
| PROTAC 3 | 20 | 100 | ~80 | MCF-7 | VHL |
| PROTAC 4 | 24 | >1000 | <30 | MCF-7 | VHL |
Data adapted from studies on ERα degradation. Note: The exact chemical composition of the linkers may vary between studies.
Table 2: Influence of PEG Linker Length on Degradation of BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| dBET1 | PEG4 | ~20 | >90 | MV4;11 | CRBN |
| PROTAC A | PEG8 | <10 | >95 | HEK293 | CRBN |
| PROTAC B | PEG12 | ~50 | ~90 | HEK293 | CRBN |
Data compiled from various studies on BRD4 degraders.
Based on these trends, a PROTAC incorporating an this compound linker, which corresponds to a relatively long and flexible chain, would be expected to exhibit potent degradation efficacy, provided that the overall geometry of the ternary complex is favorable. The extended length can offer the necessary flexibility for the target protein and E3 ligase to adopt a productive orientation for ubiquitination.
The Role of the Hydrazide Moiety
The "hydrazide" component of this compound refers to a functional group that can be utilized for the synthesis of the PROTAC molecule. One common method involves the reaction of a hydrazide with an aldehyde or ketone on the corresponding binding ligand, forming a hydrazone linkage. This synthetic route allows for the modular and efficient assembly of PROTAC libraries. While the hydrazone bond may be susceptible to hydrolysis under certain conditions, it can be a valuable tool for rapid screening of linker-ligand combinations before committing to more stable linkages like amides for lead optimization[1][2].
Experimental Protocols
To rigorously evaluate the performance of a PROTAC containing an this compound linker, a series of in vitro and cellular assays are essential.
Protocol 1: PROTAC Synthesis via Aldehyde-Hydrazide Coupling
This protocol outlines a general method for the synthesis of a PROTAC using an this compound linker.
Materials:
-
Warhead (POI ligand) functionalized with an aldehyde or ketone.
-
This compound.
-
E3 ligase ligand functionalized with a compatible reactive group for conjugation to the other end of the PEG linker (if not already pre-conjugated).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Catalyst (e.g., acetic acid).
-
Purification system (e.g., HPLC).
Procedure:
-
Dissolve the aldehyde/ketone-functionalized warhead and a molar equivalent of this compound in an anhydrous solvent.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS.
-
Upon completion, purify the resulting PROTAC-hydrazone by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the extent of target protein degradation.
Materials:
-
Cancer cell line expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution.
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the PROTAC solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the plate sandwich and incubate for a defined period (e.g., 4-16 hours).
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein (e.g., with a biotin tag for immobilization).
-
Purified E3 ligase complex.
-
PROTAC solution.
-
Running buffer.
Procedure:
-
Immobilize the biotinylated target protein onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the E3 ligase alone to assess non-specific binding.
-
Inject a mixture of a fixed concentration of the E3 ligase and varying concentrations of the PROTAC over the immobilized target protein.
-
Monitor the binding response in real-time.
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) of the ternary complex.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in PROTAC research, the following diagrams have been generated using the DOT language.
Conclusion
The selection of an appropriate linker is a critical determinant of a PROTAC's success. While direct experimental data for this compound in PROTACs is limited, the wealth of information on long-chain PEG linkers provides a strong foundation for predicting its performance. A PROTAC incorporating an this compound linker is anticipated to benefit from enhanced solubility and the flexibility to promote a productive ternary complex, potentially leading to potent and efficient target protein degradation. The hydrazide functionality also offers a convenient synthetic handle for the rapid assembly of PROTAC libraries. However, empirical validation through rigorous experimental evaluation, as outlined in this guide, is paramount to confirm its efficacy for any given target and E3 ligase combination. The provided protocols and conceptual frameworks are intended to empower researchers in the rational design and optimization of next-generation protein degraders.
References
Characterization of m-PEG17-Hydrazide Conjugates: A Comparative Guide to HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG17-Hydrazide linker offers a specific method for conjugation to carbonyl groups on target molecules. Rigorous analytical characterization of these conjugates is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of PEGylated conjugates.[]
This guide provides a comprehensive comparison of HPLC-based methods for the characterization of this compound conjugates, presenting supporting experimental data and detailed protocols. Furthermore, it objectively compares HPLC with alternative analytical techniques, offering a holistic view for researchers in the field.
Comparison of HPLC Techniques for this compound Conjugate Analysis
Two primary modes of HPLC are extensively used for the analysis of PEGylated biomolecules: Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC). The choice between these techniques depends on the specific analytical goal, whether it is to determine the degree of PEGylation, quantify impurities like free PEG, or resolve different PEGylated isoforms.
| Feature | Size-Exclusion Chromatography (SEC-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle of Separation | Based on the hydrodynamic radius (size and shape) of the molecule in solution. | Based on the hydrophobicity of the molecule. |
| Primary Application | Separation of conjugate from unreacted protein and free PEG; detection of aggregates. | Separation of PEGylated isoforms (mono-, di-, multi-PEGylated); purity assessment.[2] |
| Effect of PEGylation | Increases the hydrodynamic volume, leading to earlier elution (shorter retention time).[3] | Increases hydrophobicity, leading to later elution (longer retention time).[4] |
| Resolution | Good for separating species with significant size differences. May have limited resolution between the conjugate and free PEG, especially for large PEG chains.[3] | High-resolution separation of species with minor differences in hydrophobicity, such as positional isomers. |
| Peak Characteristics | Generally sharper peaks for homogenous species. | Peak broadening can occur due to the heterogeneity of the PEG chain. |
Quantitative Performance of HPLC Methods
The quantitative performance of HPLC methods is critical for the reliable characterization of this compound conjugates. The following table summarizes key performance parameters derived from studies on PEGylated proteins, which are applicable to this compound conjugates.
| Parameter | SEC-HPLC with Refractive Index (RI) Detection | RP-HPLC with UV/ELSD Detection |
| Linearity Range (Free PEG) | 10 to 250 µg/mL (Correlation coefficient ≥ 0.99) | Method dependent, but generally offers good linearity. |
| Limit of Detection (LOD) | 10 µg/mL for free PEG | Can be in the low µg/mL range, depending on the detector. |
| Limit of Quantitation (LOQ) | 25 µg/mL for free PEG | Typically 3-5 times the LOD. |
| Precision (RSD) | ≤ 0.09% for retention time; ≤ 2.9% for peak area | Generally high reproducibility with RSDs < 5%. |
| Recovery | 78% - 120% for spiked free PEG in conjugate samples | Typically >90% with low matrix effects. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for achieving reproducible and accurate results. Below are representative protocols for SEC-HPLC and RP-HPLC analysis of PEGylated conjugates.
Protocol 1: Size-Exclusion HPLC (SEC-HPLC) for Purity and Aggregate Analysis
This method is suitable for separating the this compound conjugate from the non-PEGylated protein and high-molecular-weight aggregates.
-
Column: TSKgel G3000SWXL or similar silica-based SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.8. An alternative is 20mM HEPES buffer at pH 6.5.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm for the protein and Refractive Index (RI) for the PEG moiety.
-
Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Expected Outcome: The PEGylated conjugate will elute earlier than the unconjugated protein. Aggregates will elute first, and free PEG will elute last.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Isoform Separation and Purity Assessment
This method is designed to separate different species of PEGylated conjugates based on their hydrophobicity.
-
Column: Jupiter C4, 300 Å, 5 µm or a similar C4 or C8 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 55% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm. An Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes.
-
Temperature: 45 °C.
-
Injection Volume: 10 µL.
-
Expected Outcome: The this compound conjugate will have a longer retention time compared to the unconjugated protein. Different degrees of PEGylation (mono-, di-PEGylated) and positional isomers can be resolved.
Mandatory Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: Workflow for SEC-HPLC analysis of this compound conjugates.
Caption: Workflow for RP-HPLC analysis of this compound conjugates.
Comparison with Alternative Characterization Methods
While HPLC is a powerful tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques to provide a complete picture of the product's attributes.
| Technique | Principle | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | Provides accurate molecular weight confirmation of the conjugate and can identify the degree of PEGylation. High sensitivity and specificity. | Can produce complex spectra for heterogeneous PEG conjugates, potentially requiring deconvolution software. Does not provide quantitative information on its own. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | High-resolution separation of different PEGylated species, requiring very small sample volumes. | Less informative for structural elucidation compared to MS. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight after denaturation. | Simple, widely available method to visually confirm an increase in molecular weight upon PEGylation. | Low resolution, not quantitative, and may not resolve species with small mass differences. |
References
A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice between a cleavable and non-cleavable Polyethylene Glycol (PEG) linker is a critical decision that profoundly impacts the efficacy, stability, and safety profile of bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of these two linker strategies, supported by quantitative data and detailed experimental protocols, to facilitate informed decision-making in the design and development of next-generation therapeutics.
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release. Cleavable linkers are designed with specific chemical bonds that are labile under certain physiological conditions, enabling targeted drug release. In contrast, non-cleavable linkers rely on the degradation of the carrier molecule, such as an antibody, to liberate the payload.[1][2] This distinction governs their respective advantages and disadvantages, influencing their suitability for different therapeutic applications.
At a Glance: Key Differences
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Mechanism of Release | Enzymatic cleavage, pH-mediated hydrolysis, or reduction of disulfide bonds.[3] | Proteolytic degradation of the antibody backbone within the lysosome.[4] |
| Payload Release Site | Can occur in the tumor microenvironment or intracellularly.[5] | Primarily intracellular, within the lysosome. |
| Released Payload | Typically the unmodified, potent parent drug. | The drug attached to the linker and an amino acid residue. |
| Plasma Stability | Generally lower, with a potential for premature drug release. | Generally higher, leading to a more stable conjugate in circulation. |
| "Bystander Effect" | High potential, as the released permeable drug can kill neighboring antigen-negative tumor cells. | Low to negligible, as the released payload is typically charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect. | Lower potential due to higher stability and a limited bystander effect. |
| Ideal Application | Heterogeneous tumors where the bystander effect is advantageous. | Hematological malignancies and solid tumors with homogenous antigen expression. |
Quantitative Performance Data
The selection of a linker should be guided by empirical data. The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the performance of cleavable and non-cleavable PEG linkers in ADCs. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs
| ADC Construct | Linker Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2+) | 0.5 | |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (Thioether) | SK-BR-3 (HER2+) | 2.1 | |
| Anti-CD22-vc-MMAF | Cleavable (Val-Cit) | Ramos (CD22+) | ~1 | |
| Anti-CD22-mc-MMAF | Non-cleavable | Ramos (CD22+) | >100 | |
| ADC with Silyl Ether Linker-MMAE | Cleavable (Acid-labile) | HER2+ Cell Line | Potent (specific value not stated) | |
| ADC with Hydrazine Linker | Cleavable (Acid-labile) | (Not specified) | (Not specified, but noted as less stable) |
Note: Lower IC50 values indicate higher cytotoxic potency.
Table 2: Comparative Plasma Stability of ADCs
| ADC Construct | Linker Type | Species | % Intact ADC after 7 days | Reference |
| Silyl Ether Linker-MMAE Conjugate | Cleavable (Acid-labile) | Human Plasma | >90% | |
| Hydrazine Linker Conjugate | Cleavable (Acid-labile) | Human Plasma | ~50% (t1/2 = 2 days) | |
| Carbonate Linker Conjugate | Cleavable (Acid-labile) | Human Plasma | ~30% (t1/2 = 36 hours) | |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (Thioether) | Human Plasma | High stability (specific % not stated) | |
| C6-VC-PABC Linker Conjugate | Cleavable (Peptide) | Mouse Plasma | Stable (specific % not stated) | |
| Amino-PEG6-C2-MMAD Conjugate | Non-cleavable | Mouse Plasma | Stable across most sites |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Construct | Linker Type | Xenograft Model | Outcome | Reference |
| cBu-Cit Linker ADC | Cleavable (Peptide) | (Not specified) | Greater tumor suppression vs. Val-Cit at 3 mg/kg | |
| Val-Cit Linker ADC | Cleavable (Peptide) | (Not specified) | Efficacious tumor growth inhibition at 3 mg/kg | |
| Fc-U-ZHER2-MMAE | Cleavable (Enzymatic) | NCI-N87 & SK-OV-3 | Complete tumor regression in some animals | |
| Herceptin-MMAE | (Assumed Non-cleavable type) | NCI-N87 & SK-OV-3 | Limited tumor accumulation and efficacy |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of ADCs. Below are methodologies for key experiments cited in the evaluation of cleavable and non-cleavable PEG linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
Unconjugated antibody (as a control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of ADC or control solutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in a biologically relevant matrix.
Materials:
-
ADC construct
-
Human, mouse, or rat plasma
-
Incubator (37°C)
-
Analytical instruments (e.g., LC-MS, ELISA)
-
Protein precipitation reagents (e.g., acetonitrile)
-
Immunoaffinity capture reagents (e.g., Protein A/G beads)
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis:
-
To measure intact ADC (by LC-MS):
-
At each time point, capture the ADC from the plasma using immunoaffinity beads.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
-
To measure released payload (by LC-MS):
-
Precipitate plasma proteins from the aliquots using a reagent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of free payload.
-
-
To measure total antibody and conjugated drug (by ELISA):
-
Use two separate ELISA kits: one to measure the total antibody concentration and another to measure the concentration of the antibody-conjugated drug.
-
The difference between these two values indicates the extent of drug deconjugation.
-
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the comparison of cleavable and non-cleavable PEG linkers.
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: General experimental workflow for ADC development and evaluation.
Conclusion
The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with the optimal choice being highly dependent on the specific therapeutic context. Cleavable linkers offer the potential for enhanced potency through mechanisms like the bystander effect, which can be particularly advantageous in treating heterogeneous tumors. However, this comes with the inherent risk of lower plasma stability and potential off-target toxicities. Conversely, non-cleavable linkers provide superior stability in circulation, generally leading to a better safety profile. Their reliance on antibody degradation for payload release, however, may limit their efficacy against tumors with low antigen expression or result in less potent payload metabolites.
Ultimately, a thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload, combined with rigorous in vitro and in vivo evaluation, is paramount to selecting the most appropriate linker strategy to maximize the therapeutic index of a novel bioconjugate.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. (PDF) Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability (2023) | T.-D. Nguyen | 90 Citations [scispace.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Immunological Landscape of PEGylation: A Comparative Guide to m-PEG17-Hydrazide Conjugates
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, is a cornerstone strategy for enhancing drug stability, solubility, and circulation half-life. However, the immunogenicity of PEG itself poses a significant challenge, potentially leading to reduced efficacy and adverse immune reactions. This guide provides an objective comparison of m-PEG17-Hydrazide conjugates with other common PEGylation chemistries, supported by experimental data, to aid in the rational design of next-generation biotherapeutics.
The choice of conjugation chemistry plays a pivotal role in the immunogenic profile of a PEGylated therapeutic. The linkage between PEG and the target molecule can influence the generation of anti-PEG antibodies, which are a critical concern in drug development. This guide focuses on this compound, a reagent that enables site-specific PEGylation through the formation of a hydrazone bond with an aldehyde group on the target molecule, and compares its immunogenic potential to more traditional methods such as those utilizing N-hydroxysuccinimide (NHS) esters and maleimides.
Quantitative Comparison of Immunogenicity
The immunogenicity of different PEGylation strategies can be assessed by measuring the titers of anti-PEG IgM and IgG antibodies in preclinical in vivo studies. While direct head-to-head comparative studies for all common PEGylation chemistries on a single therapeutic protein are limited, existing research provides valuable insights.
| PEGylation Chemistry | Linkage Type | Target Residue(s) | Reported Immunogenicity | Key Findings |
| m-PEG-Hydrazide | Hydrazone | Aldehyde (from oxidized carbohydrates or N-terminal serine/threonine) | Lower Immunogenicity | A study on interferon beta-1b demonstrated that site-specific PEGylation via a hydrazone linkage resulted in significantly diminished immunogenicity compared to reductive amination using PEG-aldehyde[1]. The high specificity of the hydrazide reaction leads to a more homogeneous product, which may contribute to the reduced immune response. |
| m-PEG-NHS Ester | Amide | Primary amines (e.g., Lysine) | Variable | Studies have shown that both amide and succinyl linkages can induce similar levels of anti-PEG antibody production[2]. The non-specific nature of NHS ester chemistry can lead to heterogeneous products with varying degrees of PEGylation, which can be a factor in immunogenicity. |
| m-PEG-Maleimide | Thioether | Thiols (e.g., Cysteine) | Variable | PEG-maleimide conjugates have been associated with immune responses that vary depending on the specific formulation and the nature of the conjugated protein[3]. |
| m-PEG-Aldehyde | Secondary Amine (via reductive amination) | Primary amines (e.g., Lysine) | Higher Immunogenicity (compared to hydrazide) | The comparison with PEG-hydrazide on interferon beta-1b suggested that the reductive amination process, which can lead to multi-PEGylated products, is more immunogenic[1]. |
Note: The immunogenicity of a PEGylated protein is a complex phenomenon influenced by multiple factors, including the properties of the protein itself, the size and architecture of the PEG molecule, and the patient's immune status. The data presented here is intended to be a comparative guide based on available literature.
Factors Influencing the Immunogenicity of PEG Conjugates
Several factors related to the PEG molecule and the conjugation strategy can impact the resulting immune response:
-
Terminal Functional Group: The chemical group at the end of the PEG chain can influence antibody recognition. Studies have shown that the binding affinities of anti-PEG antibodies to different terminal groups rank as follows: hydroxyl (-OH) < amino (-NH2) < methoxy (-OCH3)[2]. This suggests that modifications to the methoxy group could potentially reduce immunogenicity.
-
Linker Chemistry: The stability and chemical nature of the bond connecting PEG to the therapeutic molecule are crucial. While stable linkages are generally desired for in vivo applications, the chemical structure of the linker itself can contribute to the overall immunogenicity of the conjugate.
-
Site of Conjugation and Homogeneity: Site-specific PEGylation, as offered by the hydrazide chemistry, leads to a more homogeneous product with a defined number and location of PEG chains. This is in contrast to random conjugation methods (e.g., NHS esters) that can produce a mixture of PEGylated species, which may be more likely to elicit an immune response.
Experimental Protocols
Accurate assessment of immunogenicity is critical for the development of safe and effective PEGylated therapeutics. Below are detailed methodologies for key experiments.
In Vivo Immunogenicity Assessment in Mice
This protocol outlines a general procedure for evaluating the immunogenicity of a PEGylated protein in a murine model.
1. Animal Model:
-
Use 6-8 week old BALB/c or C57BL/6 mice. House animals in a specific pathogen-free facility.
2. Immunization Schedule:
-
Administer the PEGylated protein conjugate (e.g., 10 µg per mouse) via intravenous or subcutaneous injection.
-
Administer booster injections at 2 and 4 weeks after the initial immunization.
-
Include control groups receiving the unconjugated protein and a vehicle control (e.g., PBS).
3. Sample Collection:
-
Collect blood samples via retro-orbital or tail vein bleeding at baseline (pre-immunization) and at specified time points after each immunization (e.g., 1, 3, and 5 weeks).
-
Isolate serum by allowing the blood to clot at room temperature for 30 minutes, followed by centrifugation at 2000 x g for 15 minutes at 4°C.
4. Antibody Titer Determination:
-
Measure anti-PEG IgM and IgG titers in the collected serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Anti-PEG Antibody ELISA Protocol
This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
1. Plate Coating:
-
Coat 96-well microtiter plates with a PEG-conjugated protein (e.g., m-PEG-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
3. Sample Incubation:
-
Wash the plates three times.
-
Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plates three times.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgM or anti-mouse IgG detection antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
5. Development and Measurement:
-
Wash the plates five times.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Determine the antibody titer as the reciprocal of the highest dilution that gives a signal significantly above the background.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in assessing immunogenicity is crucial for a comprehensive understanding.
B-Cell Activation and Anti-PEG Antibody Production
The production of anti-PEG antibodies can be initiated through two main pathways: T-cell dependent and T-cell independent B-cell activation.
Caption: Immune pathways for anti-PEG antibody production.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates the key steps in a typical in vivo study to assess the immunogenicity of a PEGylated conjugate.
Caption: Workflow for in vivo immunogenicity testing.
Conclusion and Future Perspectives
The selection of an appropriate PEGylation strategy is a critical determinant of the immunogenic profile of a biotherapeutic. The available evidence suggests that site-specific conjugation methods, such as those employing this compound, can offer advantages in terms of product homogeneity and reduced immunogenicity compared to traditional, random PEGylation chemistries. The lower immunogenicity is likely attributable to the precise control over the location and number of attached PEG chains, which minimizes the creation of neo-epitopes and reduces the potential for immune recognition.
While this compound chemistry presents a promising approach, it is essential to conduct a thorough immunogenicity risk assessment for each new PEGylated therapeutic on a case-by-case basis. Further direct comparative studies evaluating a wider range of PEGylation linkers on the same protein backbone are warranted to provide a more comprehensive understanding of the structure-immunogenicity relationship. As the field of bioconjugation continues to evolve, the development of novel, less immunogenic polymers and conjugation techniques will be paramount in creating safer and more effective protein-based medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Verifying m-PEG17-Hydrazide Modification: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the successful conjugation of molecules with methoxy-poly(ethylene glycol)-hydrazide (m-PEG17-Hydrazide) is a critical step that requires rigorous verification. This guide provides a comprehensive comparison of key spectroscopic methods used to confirm this modification, offering detailed experimental protocols, data interpretation, and a comparative analysis to aid in selecting the most appropriate technique for your research needs.
The covalent attachment of a PEG chain via a hydrazone bond can enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. However, confirming the successful formation of this linkage and characterizing the resulting conjugate is essential for quality control and to ensure the desired biological activity. This guide focuses on four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparison of Spectroscopic Methods
Each spectroscopic method offers unique advantages and limitations for the analysis of this compound modified molecules. The choice of technique will depend on the specific information required, the nature of the molecule being modified, and the available instrumentation.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation of the conjugate, determination of the degree of PEGylation, and verification of hydrazone bond formation. | Provides detailed structural information. Quantitative. | Lower sensitivity compared to MS. May require higher sample concentrations. Complex spectra for large molecules. |
| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, confirmation of PEGylation, and identification of modification sites (with MS/MS). | High sensitivity and accuracy. Can analyze complex mixtures. | May not provide detailed structural information on its own. Polydispersity of PEG can complicate spectra. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of functional group changes, such as the formation of the C=N bond in the hydrazone linkage and the presence of the PEG backbone. | Fast and relatively simple. Non-destructive. | Provides functional group information but not detailed structural elucidation. Less sensitive for quantification. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a molecule. | Can be used to quantify the extent of hydrazone bond formation if the resulting hydrazone has a unique chromophore. | Simple, rapid, and widely available. Suitable for kinetic studies. | Indirect method; requires a chromophore to be present or formed. Susceptible to interference from other absorbing species. |
Quantitative Data Summary
The following table summarizes the key quantitative data that can be obtained from each spectroscopic method for the characterization of this compound conjugates.
| Spectroscopic Method | Key Quantitative Parameters | Typical Data Output |
| ¹H NMR Spectroscopy | - Degree of PEGylation (ratio of PEG protons to molecule-specific protons) - Purity of the conjugate | - Chemical shifts (ppm) - Integration values of specific proton signals[1][2] |
| Mass Spectrometry | - Molecular weight of the conjugate - Mass shift corresponding to the this compound modification - Relative abundance of different PEGylated species | - Mass-to-charge ratio (m/z) of parent and fragment ions[3][4][5] |
| FTIR Spectroscopy | - Relative intensity of characteristic absorption bands (e.g., C=N stretch) | - Wavenumber (cm⁻¹) vs. absorbance/transmittance |
| UV-Vis Spectroscopy | - Concentration of the formed hydrazone (using Beer-Lambert Law) - Rate of reaction | - Absorbance at a specific wavelength (λmax) |
Experimental Protocols and Workflows
Detailed methodologies for each spectroscopic technique are provided below, along with diagrams illustrating the experimental workflows.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for the structural elucidation of this compound conjugates. By comparing the spectra of the starting materials with the final product, one can confirm the covalent linkage and determine the degree of PEGylation.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) to a final concentration of 1-10 mg/mL.
-
Internal Standard: Add a known amount of an internal standard (e.g., trimethylsilyl propionate (TSP) for D₂O) for accurate chemical shift referencing and quantification.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized for the specific sample.
-
Data Analysis:
-
Identify the characteristic signals of the m-PEG17 backbone, typically a large peak around 3.6 ppm (-CH₂CH₂O-).
-
Identify signals corresponding to the protons of the molecule that has been modified.
-
Look for the appearance of new signals or shifts in existing signals that are indicative of hydrazone bond formation.
-
Calculate the degree of PEGylation by integrating the area of a characteristic PEG signal and a signal from the parent molecule and comparing their ratios.
-
Workflow for ¹H NMR Analysis:
Mass Spectrometry (MS)
Mass spectrometry provides highly accurate molecular weight information, confirming the addition of the this compound moiety to the target molecule.
Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Dissolve the purified conjugate in a solvent compatible with both the chromatography and mass spectrometer (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of 0.1-1 mg/mL.
-
Chromatographic Separation (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system, typically with a reversed-phase column (e.g., C18), to separate the conjugate from unreacted starting materials and impurities.
-
Mass Spectrometry Analysis:
-
The eluent from the LC is introduced into an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in a positive ion mode.
-
For complex spectra due to multiple charges, post-column addition of a charge-reducing agent like triethylamine can be beneficial.
-
-
Data Analysis:
-
Determine the molecular weight of the conjugate from the m/z values of the observed ions.
-
Compare the experimental molecular weight with the theoretical molecular weight to confirm the successful conjugation of one or more this compound units.
-
For more detailed analysis, tandem MS (MS/MS) can be used to fragment the conjugate and identify the site of modification.
-
Workflow for LC-MS Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to confirm the presence of specific functional groups and to monitor the progress of the conjugation reaction.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is free of water, which has strong IR absorption.
-
Data Acquisition: Acquire the FTIR spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Compare the spectrum of the conjugate with the spectra of the starting materials (this compound and the unmodified molecule).
-
Look for the disappearance of the aldehyde/ketone C=O stretching band (typically 1680-1740 cm⁻¹) from the starting molecule.
-
Identify the appearance of a new band corresponding to the C=N stretching of the hydrazone, typically in the range of 1620-1650 cm⁻¹.
-
Confirm the presence of the strong C-O-C stretching band from the PEG backbone, usually around 1100 cm⁻¹.
-
Logical Relationship in FTIR Analysis:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a straightforward method for quantifying hydrazone bond formation, provided the product has a distinct absorption profile compared to the reactants. This is often the case when the aldehyde or ketone is on an aromatic ring.
Experimental Protocol:
-
Determine λmax: Scan the UV-Vis spectrum of the purified conjugate to determine the wavelength of maximum absorbance (λmax) for the hydrazone bond.
-
Sample Preparation: Prepare a series of standard solutions of the purified conjugate of known concentrations. Prepare the unknown sample in the same buffer.
-
Data Acquisition: Measure the absorbance of the standard solutions and the unknown sample at the predetermined λmax.
-
Data Analysis:
-
Create a standard curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the hydrazone in the unknown sample by using its absorbance and the standard curve.
-
This method can also be used to monitor the kinetics of the conjugation reaction by measuring the increase in absorbance at λmax over time.
-
Experimental Workflow for UV-Vis Quantification:
Concluding Remarks
The verification of this compound modification is a multi-faceted analytical challenge that can be effectively addressed by a combination of spectroscopic techniques. While ¹H NMR and Mass Spectrometry provide the most detailed structural and molecular weight information, FTIR and UV-Vis spectroscopy offer rapid and complementary data for confirming the success of the conjugation reaction. For comprehensive characterization, it is often advisable to employ at least two orthogonal methods. This guide provides the foundational knowledge and protocols to enable researchers to confidently and accurately characterize their this compound modified molecules, ensuring the quality and reliability of their subsequent research and development efforts.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. enovatia.com [enovatia.com]
A Researcher's Guide to Functional Assays for Validating PEGylated Protein Activity
For researchers, scientists, and drug development professionals, confirming the retained biological activity of a PEGylated protein is a critical step. This guide provides an objective comparison of common functional assays used to validate the efficacy of these modified biotherapeutics, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely used strategy to enhance its pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and increased stability. However, the addition of a PEG moiety can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity. Therefore, robust functional assays are essential to quantify the impact of PEGylation on protein function.
This guide explores several key in vitro assays for evaluating the bioactivity of PEGylated proteins: enzyme-linked immunosorbent assays (ELISAs), cell-based proliferation and cytotoxicity assays, and receptor-binding assays.
Comparison of Functional Assays for PEGylated Proteins
The choice of a functional assay depends on the protein's mechanism of action. Below is a summary of common assays and their utility in assessing PEGylated protein activity.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Anti-PEG ELISA | Competitive binding between a PEGylated standard and the sample for a limited number of anti-PEG antibody binding sites. | High sensitivity for quantifying PEGylated molecules. Can be a universal assay for various PEGylated proteins. | Does not directly measure biological activity. Can be affected by the PEG chain's size and structure. | Optical Density (OD) |
| Cell-Based Proliferation Assay | Measures the ability of a PEGylated growth factor (e.g., G-CSF, EPO) to stimulate the proliferation of a specific cell line. | Provides a direct measure of the protein's biological effect on cells. High physiological relevance. | Can be more complex and time-consuming than biochemical assays. Cell line variability can affect results. | EC50 |
| Cell-Based Cytotoxicity Assay | Measures the ability of a PEGylated therapeutic (e.g., antibody-drug conjugate, cytokine) to induce cell death in a target cell line. | Directly assesses the desired therapeutic outcome for cytotoxic agents. | Requires careful selection of the appropriate cell line and assay endpoint. | IC50 |
| Receptor Binding Assay (SPR) | Measures the real-time binding kinetics (association and dissociation rates) of a PEGylated protein to its immobilized receptor. | Provides detailed information on binding affinity (KD). Label-free and real-time. Can detect subtle changes in binding due to PEGylation. | Requires specialized equipment. Immobilization of the receptor can affect its conformation. Does not measure downstream signaling. | KD, ka, kd |
| Enzyme Activity Assay | Measures the catalytic activity of a PEGylated enzyme by monitoring the conversion of a substrate to a product. | Direct and quantitative measure of enzymatic function. Generally high throughput. | Only applicable to PEGylated enzymes. The choice of substrate is critical. | kcat, KM |
Quantitative Data Summary
The following table summarizes representative data comparing the in vitro activity of PEGylated proteins to their non-PEGylated counterparts. It is important to note that the impact of PEGylation on activity is highly dependent on the protein, the size and type of PEG, and the site of attachment.
| Protein | Assay Type | Non-PEGylated Activity | PEGylated Activity | Reference |
| Interferon-α2a | Antiviral CPE Assay | ED50: ~7 pg/mL | ED50: 50-300 pg/mL (mono-PEGylated) | [1](--INVALID-LINK--) |
| Erythropoietin (EPO) | Cell Proliferation (UT7/Epo cells) | EC50: 0.10 ± 0.02 nM | EC50: 0.11 ± 0.03 nM (Site-specific PEGylation) | [2](--INVALID-LINK--) |
| G-CSF | Cell Proliferation (NFS-60 cells) | Similar to PEGylated G-CSF | Optimal stimulation at 800 IU/ml | [3](--INVALID-LINK--) |
| Trastuzumab Fab | ELISA (Binding to HER2) | EC50: 2.1 nM | EC50: 25.4 nM (N-terminal PEGylation) | [4](--INVALID-LINK--) |
| α-Chymotrypsin | Enzyme Activity | kcat: 1.0 (relative) | kcat: ~0.5-0.6 (PEGylated) | [5](--INVALID-LINK--) |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting assay results.
Caption: A generalized workflow for validating the functional activity of PEGylated proteins.
For many cytokines, such as interferon-alpha, the biological response is mediated through specific signaling pathways like the JAK-STAT pathway. PEGylation can influence the initial receptor binding step of this cascade.
Caption: The JAK-STAT pathway initiated by interferon-alpha binding to its receptor.
Detailed Experimental Protocols
Anti-PEG ELISA for Quantification of PEGylated Proteins
This protocol is a competitive ELISA for the quantitative measurement of PEGylated molecules.
Materials:
-
Anti-PEG antibody-coated 96-well plate
-
PEGylated protein standard
-
PEG-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Diluent Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PEGylated protein standard and test samples in Diluent Buffer.
-
Add a fixed concentration of PEG-HRP conjugate to each well containing the standard or sample.
-
Transfer the mixture to the anti-PEG antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the PEGylated standard.
-
Determine the concentration of PEGylated protein in the test samples from the standard curve. The signal is inversely proportional to the amount of PEGylated protein in the sample.
Cell-Based Proliferation Assay (Example: PEG-G-CSF)
This assay measures the dose-dependent proliferation of the NFS-60 cell line in response to G-CSF or PEG-G-CSF.(--INVALID-LINK--)
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
PEGylated G-CSF and non-PEGylated G-CSF standards and samples
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., WST-8 or MTS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture NFS-60 cells in RPMI-1640 medium.
-
Wash the cells to remove any residual growth factors and resuspend in fresh medium.
-
Seed the cells into a 96-well plate at a density of approximately 7 x 10^5 cells/mL.(--INVALID-LINK--)
-
Prepare serial dilutions of the G-CSF standards and samples and add them to the wells.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Plot the absorbance against the log of the G-CSF concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
In Vitro Cytotoxicity Assay (Example: PEGylated Antibody Fragment-Drug Conjugate)
This assay determines the cytotoxic activity of a PEGylated therapeutic by measuring cell viability.
Materials:
-
Target cancer cell line (e.g., B78-D14 for a GD2-targeting conjugate)
-
Appropriate cell culture medium
-
PEGylated and non-PEGylated antibody-drug conjugates
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT or resazurin)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PEGylated and non-PEGylated conjugates.
-
Remove the medium from the cells and add the drug dilutions.
-
Incubate the plate for 72 hours in a CO2 incubator.
-
Add the cell viability reagent and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percent viability against the log of the drug concentration and fit the data to determine the IC50 value.
Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for analyzing the binding kinetics of a PEGylated protein to its receptor using SPR (e.g., Biacore).
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
PEGylated protein (analyte)
-
Receptor protein (ligand)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the receptor protein onto the sensor chip surface.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of concentrations of the PEGylated protein (analyte) over the immobilized receptor surface to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the binding kinetics of the PEGylated protein to the non-PEGylated counterpart.
Conclusion
The validation of a PEGylated protein's functional activity is a multifaceted process that requires careful selection of appropriate assays. While immunoassays are useful for quantification, cell-based assays provide a more direct measure of biological function. Receptor binding assays offer detailed insights into the initial protein-target interaction. A comprehensive understanding of a PEGylated protein's in vitro activity often necessitates the use of a combination of these orthogonal methods. The data and protocols presented in this guide provide a framework for researchers to design and execute robust functional validation studies for their PEGylated biotherapeutics.
References
Safety Operating Guide
Proper Disposal and Safe Handling of m-PEG17-Hydrazide: A Procedural Guide
Researchers and drug development professionals handling m-PEG17-Hydrazide must adhere to stringent safety and disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to be familiar with its potential hazards. Hydrazide compounds can be harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, and may lead to allergic skin reactions. Some hydrazide compounds are also considered potentially carcinogenic and are very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment should be worn at all times when working with this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. Consider additional protective clothing for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator is necessary. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
After handling, wash hands thoroughly with soap and water.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
II. Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Absorption: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to soak up the substance. For solid spills, gently sweep the material to avoid generating dust.
-
Collection: Carefully collect the absorbed material and spilled substance into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
III. Proper Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and leak-proof container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Institutional Guidelines: Consult and follow your institution's specific chemical waste disposal procedures and guidelines.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.
IV. Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the logical workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
